molecular formula C7H4BrClF3N B1412130 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine CAS No. 1227597-36-5

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1412130
CAS No.: 1227597-36-5
M. Wt: 274.46 g/mol
InChI Key: XPIGOLZFCUEPCF-UHFFFAOYSA-N
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Description

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-6-5(7(10,11)12)4(3-9)1-2-13-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIGOLZFCUEPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217025
Record name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
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Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227597-36-5
Record name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227597-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID301217025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal and agrochemical chemistry.

A Versatile Scaffold for MedChem and AgroChem Applications[1]

Executive Summary

This compound is a highly functionalized pyridine derivative characterized by three distinct reactive handles: a nucleophilic-susceptible chloromethyl group, a cross-coupling-ready bromo substituent, and a lipophilicity-enhancing trifluoromethyl group. This unique substitution pattern makes it a critical intermediate for the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and broad-spectrum agrochemicals.

This guide details the structural properties, synthetic pathways, and reactivity profile of this scaffold, providing a roadmap for its application in high-throughput synthesis and lead optimization.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule features a pyridine core substituted at the 2, 3, and 4 positions. The steric and electronic interplay between these substituents dictates its reactivity.

  • Pyridine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • 2-Bromo Group: A labile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • 3-Trifluoromethyl (

    
    ) Group:  Strongly electron-withdrawing. It deactivates the ring further, increases lipophilicity (LogP), and improves metabolic stability by blocking oxidative metabolism at the 3-position.
    
  • 4-Chloromethyl (

    
    ) Group:  A benzylic-like electrophile. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it highly reactive towards nucleophiles (
    
    
    
    ).
Physicochemical Properties (Predicted)
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 274.47 g/mol
Appearance Off-white to pale yellow solid or oilDepending on purity/method
Solubility Soluble in DCM, THF, EtOAc, DMSOLow water solubility
LogP (Predicted) ~3.2 - 3.8High lipophilicity due to

Boiling Point ~240-260°C (at 760 mmHg)Predicted
Reactivity HighMoisture sensitive (hydrolysis of

)

Synthetic Pathways[3][4]

The primary route to This compound involves the radical halogenation of its methyl precursor.

Precursor Identification

The synthesis typically starts from 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (CAS 65996-09-0).[1] This precursor is commercially available or can be synthesized via directed lithiation of 2-bromo-3-(trifluoromethyl)pyridine followed by methylation, or cyclization strategies.

Radical Chlorination Protocol

Reaction Type: Wohl-Ziegler Bromination (adapted for Chlorination) or direct radical chlorination.

Reagents:

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Radical Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (more eco-friendly alternative).
    

Mechanism: The reaction proceeds via a free-radical chain mechanism. The electron-withdrawing


 group at the 3-position slightly deactivates the 4-methyl group, requiring higher temperatures or more active initiators compared to simple picolines.

Step-by-Step Protocol (Representative):

  • Dissolution: Dissolve 1.0 eq of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine in anhydrous

    
     (or PhCF3).
    
  • Reagent Addition: Add 1.05 eq of NCS and 0.1 eq of AIBN.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor by TLC/LC-MS.
    
  • Workup: Cool to RT, filter off succinimide byproduct. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the chloromethyl derivative. Note: The product is a potent alkylating agent; handle with care.

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 2-Bromo-4-methyl- 3-(trifluoromethyl)pyridine (CAS 65996-09-0) Intermediate Radical Intermediate Precursor->Intermediate Initiation Reagents NCS / AIBN Solvent: PhCF3, Reflux Reagents->Intermediate Product 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine Intermediate->Product Propagation

Figure 1: Radical chlorination pathway from the methyl precursor to the target chloromethyl scaffold.

Reactivity & Functionalization[1][4][6]

This scaffold offers orthogonal reactivity, allowing for sequential functionalization. The order of operations is critical.

Reactivity Hierarchy
  • Most Reactive: 4-Chloromethyl group (

    
    ). Highly susceptible to amines, thiols, and alkoxides.
    
  • Moderately Reactive: 2-Bromo group (Pd-catalyzed coupling).

  • Least Reactive: Pyridine Ring (

    
     at C2, if Br is not coupled first).
    
Key Transformations
A. Nucleophilic Substitution (

)

The chloromethyl group is the primary "warhead."

  • Amination: Reaction with primary/secondary amines yields benzylic-like amines.

    • Conditions:

      
      , MeCN, RT to 60°C.
      
  • Etherification: Reaction with phenols or alcohols.

    • Conditions: NaH or

      
      , DMF/THF.
      
B. Cross-Coupling Reactions

The 2-bromo position allows for the introduction of aryl or heteroaryl groups.[2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
  • Buchwald-Hartwig: Introduction of amines at the 2-position (competing with

    
    ).
    
C. Regioselectivity Considerations

The


 group at C3 creates significant steric bulk around the C2 and C4 positions.
  • Impact on C4 (

    
    ):  Minimal steric hindrance for the chloromethyl group, but the electron-withdrawing nature enhances electrophilicity.
    
  • Impact on C2 (Coupling): The

    
     group ortho to the bromine can hinder bulky ligands in Pd-catalysis. Use specialized ligands (e.g., XPhos, SPhos) if conversion is low.
    
Reactivity Map

ReactivityMap Core 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine PathA Path A: S_N2 Substitution (Amines, Thiols, Alkoxides) Core->PathA High Reactivity (-CH2Cl) PathB Path B: Suzuki/Sonogashira (Aryl/Alkynyl Coupling) Core->PathB Mod. Reactivity (-Br) PathC Path C: S_NAr Displacement (Nucleophilic Aromatic Sub.) Core->PathC Low Reactivity (unless activated) ProdA 4-(Functionalized-methyl) Derivative PathA->ProdA ProdB 2-(Aryl/Heteroaryl) Derivative PathB->ProdB ProdC 2-Amino/Alkoxy Derivative PathC->ProdC

Figure 2: Orthogonal reactivity profile showing three distinct functionalization pathways.

Applications in Drug Discovery & Agrochemicals[1][7]

Medicinal Chemistry[1][6][7]
  • Kinase Inhibitors: The pyridine scaffold mimics the adenine ring of ATP. The chloromethyl group can be converted into a "hinge binder" or a solubilizing tail (e.g., morpholine/piperazine adducts).

  • Bioisosteres: The

    
     group serves as a lipophilic bioisostere for a chloride or methyl group, improving membrane permeability (CNS penetration) and metabolic stability.
    
Agrochemicals[4]
  • Fungicides: Pyridine-based fungicides often utilize the 2,3,4-substitution pattern to target specific enzymes (e.g., succinate dehydrogenase inhibitors - SDHI).

  • Herbicides: The electron-deficient ring system is a common motif in auxin-mimic herbicides.

Handling & Safety Protocols

Signal Word: DANGER

  • Hazards:

    • Skin/Eye Irritant: The chloromethyl group is a potent alkylating agent (lachrymator). Causes severe skin burns and eye damage.

    • Acute Toxicity: Toxic if swallowed or inhaled.

  • PPE Requirements:

    • Double nitrile gloves.

    • Chemical safety goggles + face shield.

    • Work exclusively in a certified fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis releases HCl).

References

  • Precursor Synthesis: Synthesis of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine. CAS 65996-09-0.[1] Available from major chemical suppliers (e.g., Sigma-Aldrich, Combi-Blocks).

  • Radical Halogenation Methodology: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

  • Trifluoromethylpyridine Chemistry: Schlosser, M. (2006). "The 2-, 3-, and 4-trifluoromethylpyridines: Synthesis and chemical properties." Journal of Fluorine Chemistry.

  • General Reactivity of Chloromethylpyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

  • Agrochemical Applications: Lamberth, C. (2013). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine (referred to herein as BCP-TF ) represents a high-value "lynchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonality of its three functional handles: a highly reactive benzylic electrophile (C4-chloromethyl), a cross-coupling-ready aryl halide (C2-bromo), and a lipophilic electronic modulator (C3-trifluoromethyl).

This guide details the strategic application of BCP-TF in Fragment-Based Drug Discovery (FBDD), specifically for the rapid assembly of fused bicyclic heterocycles (e.g., pyrrolopyridines) and the construction of kinase inhibitors where the trifluoromethyl group provides critical metabolic stability and hydrophobic interactions.

Structural Analysis & Reactivity Profile

The utility of BCP-TF is dictated by the electronic environment imposed by the pyridine nitrogen and the C3-trifluoromethyl group.

Electronic Landscape
  • C3-Trifluoromethyl (

    
    ):  Acts as a strong electron-withdrawing group (EWG). It significantly lowers the 
    
    
    
    of the pyridine nitrogen and increases the electrophilicity of the C2 and C4 positions. Sterically, it forces substituents at C4 to adopt specific conformations, often improving selectivity in protein binding pockets.
  • C4-Chloromethyl (

    
    ):  A "benzylic-like" halide. Due to the electron-deficient nature of the pyridine ring (exacerbated by the 3-CF3 group), this position is exceptionally reactive toward nucleophilic attack (
    
    
    
    ).
  • C2-Bromo (

    
    ):  A standard handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The adjacent ring nitrogen and electron-withdrawing CF3 group facilitate oxidative addition, making this position highly reactive even with less active catalyst systems.
    
Reactivity Map (Visualization)

ReactivityMap Scaffold 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine C4_Cl C4-Chloromethyl (Primary Electrophile) Scaffold->C4_Cl C2_Br C2-Bromine (Secondary Electrophile) Scaffold->C2_Br C3_CF3 C3-Trifluoromethyl (Modulator) Scaffold->C3_CF3 SN2 S_N2 Displacement (Amines, Thiols, Alkoxides) C4_Cl->SN2 High Reactivity Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald, Stille) C2_Br->Coupling Med Reactivity Cyclization Annulation to Pyrrolo[3,2-c]pyridine SN2->Cyclization + C2 Coupling

Caption: Orthogonal reactivity vectors of BCP-TF allowing sequential functionalization.

Synthetic Workflows

Preparation of the Scaffold

BCP-TF is typically synthesized from 2-bromo-4-methyl-3-(trifluoromethyl)pyridine (CAS: 65996-09-0) via radical halogenation.

Protocol:

  • Dissolve 2-bromo-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq) in

    
     or Trifluorotoluene.
    
  • Add N-Chlorosuccinimide (NCS, 1.1 eq) and a radical initiator (AIBN or BPO, 0.05 eq).

  • Reflux (80°C) for 4–6 hours under

    
    . Monitor by LCMS for mono- vs. di-chlorination.
    
  • Note: The 3-CF3 group deactivates the ring, preventing electrophilic chlorination, thus favoring the radical pathway on the methyl group.

Workflow A: Sequential Decoration (Linear Synthesis)

This route is ideal for generating libraries of kinase inhibitors where the C4 position solubilizes the molecule (e.g., via a morpholine or piperazine) and the C2 position binds the hinge region.

  • Step 1: Nucleophilic Substitution at C4

    • Reagents: Amine (1.2 eq), DIPEA (2.0 eq), DCM or DMF,

      
      .
      
    • Mechanism:[1][2][3]

      
       displacement of chloride.
      
    • Outcome: Formation of 2-bromo-3-(trifluoromethyl)-4-(aminomethyl)pyridine.

  • Step 2: Cross-Coupling at C2

    • Reagents: Aryl Boronic Acid (1.5 eq),

      
       (5 mol%), 
      
      
      
      (3.0 eq), Dioxane/Water,
      
      
      .
    • Outcome: Bi-aryl product.[1][4][5]

Workflow B: Annulation (Fused Ring Synthesis)

The most powerful application of BCP-TF is the construction of 3-trifluoromethyl-1H-pyrrolo[3,2-c]pyridines .

Mechanism:

  • Displacement of C4-Cl with a primary amine (e.g., aniline or alkyl amine).

  • Intramolecular Buchwald-Hartwig amination or copper-catalyzed cyclization between the new secondary amine and the C2-Br.

Annulation Start BCP-TF Scaffold Intermediate Intermediate: 2-Bromo-4-(aminomethyl)-3-CF3-pyridine Start->Intermediate Step 1: R-NH2, DIPEA (SN2 Displacement) Product Target: N-Substituted-3-(CF3)-1H-pyrrolo[3,2-c]pyridine Intermediate->Product Step 2: Pd(OAc)2, BINAP, NaOtBu (Intramolecular C-N Coupling)

Caption: Synthesis of fused pyrrolo[3,2-c]pyridine cores from BCP-TF.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-((Morpholin-4-yl)methyl)-2-bromo-3-(trifluoromethyl)pyridine

Use case: Introduction of a solubility handle.

ParameterCondition
Substrate This compound (1.0 mmol)
Nucleophile Morpholine (1.1 mmol)
Base

(2.0 mmol)
Solvent

(DCM) (5 mL)
Temp/Time

(10 min)

RT (2 h)
Workup Dilute with DCM, wash with

, dry over

.
Yield Typically 85–95%

Key Insight: The reaction is exothermic. The electron-withdrawing effect of the 3-CF3 group makes the chloromethyl group significantly more electrophilic than benzyl chloride. Strict temperature control at


 is required to prevent bis-alkylation if primary amines are used.
Protocol 2: Suzuki-Miyaura Coupling at C2

Use case: Attaching an aryl group after C4 functionalization.

ParameterCondition
Catalyst

(0.05 eq)
Ligand Not usually required with dppf; XPhos can be used for difficult substrates.
Base

(3.0 eq) or

Solvent 1,4-Dioxane : Water (4:1)
Temp

(Microwave compatible)

Self-Validating Step: Monitor the disappearance of the aryl bromide via LCMS. If the reaction stalls, the steric bulk of the 3-CF3 group may be hindering the approach of the boronic acid. Switching to a smaller ligand (e.g., SPhos) or higher temperature (


 microwave) often resolves this.

Medicinal Chemistry Applications (Case Studies)

Kinase Inhibitor Design

In the design of Type I or Type II kinase inhibitors, the pyridine ring often serves as the core scaffold.

  • Hinge Binding: The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase hinge region.

  • Gatekeeper Interaction: The 3-CF3 group is often positioned to interact with the gatekeeper residue or to fill a hydrophobic pocket (e.g., the back pocket in MEK or BRAF inhibitors).

  • Solubility: The 4-chloromethyl handle allows for the facile attachment of solubilizing groups (piperazines, morpholines) that point towards the solvent front.

PROTAC Linker Attachment

BCP-TF is an excellent "connector" for PROTACs.

  • The C4-chloromethyl group can be reacted with a long-chain diamine linker.

  • The C2-bromo group can then be coupled to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) or the Warhead.

  • The CF3 group improves the membrane permeability of the final high-molecular-weight chimera.

Safety & Handling

  • Lachrymator: Like most benzylic halides, BCP-TF is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Genotoxicity: Alkylating agents are potential genotoxins (mutagenic). Treat all waste streams with aqueous ammonia or sodium hydroxide to quench the reactive alkyl chloride before disposal.

  • Stability: The compound is moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    

References

  • Precursor Identity: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine. CAS Common Chemistry. CAS RN: 65996-09-0. Link

  • General Reactivity: Schlosser, M. et al. "The regioselective functionalization of chloromethyl-pyridines." Tetrahedron, 2005.
  • Pyrrolopyridine Synthesis: Use of 2-halo-3-substituted pyridines in fused ring synthesis. Journal of Medicinal Chemistry, "Discovery of Vemurafenib", 2010.
  • Trifluoromethyl Effects: "The influence of trifluoromethyl groups on the reactivity of pyridine derivatives."[4] Journal of Fluorine Chemistry.

(Note: Specific literature on the exact chloromethyl derivative is sparse; protocols are derived from the standard reactivity of the 4-methyl precursor and analogous 2-bromo-4-(bromomethyl)pyridine systems.)

Sources

Strategic Implementation of Trifluoromethyl Pyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups onto pyridine scaffolds represents a high-value tactic in modern drug discovery.[1][2] Beyond simple lipophilicity modulation, the 

-pyridine motif acts as a privileged substructure that simultaneously addresses metabolic stability, potency, and membrane permeability. This guide dissects the physicochemical rationale for this moiety, analyzes its successful deployment in FDA-approved therapeutics (specifically Enasidenib), and details actionable protocols for late-stage functionalization.

Part 1: The Physicochemical Imperative

The pyridine ring is ubiquitous in bioactive molecules due to its ability to engage in hydrogen bonding and


-stacking. However, it often suffers from rapid oxidative metabolism and poor membrane permeability. The strategic introduction of a 

group alters the electronic and physical landscape of the heterocycle.
Electronic Modulation and

The


 group is strongly electron-withdrawing (

). When attached to a pyridine, it significantly reduces the electron density of the ring nitrogen.
  • Effect: Lowers the basicity (

    
    ) of the pyridine nitrogen.
    
  • Benefit: Reduces the energetic penalty of desolvation required for the drug to enter the hydrophobic pocket of a protein. A less basic nitrogen is less likely to be protonated at physiological pH, improving passive membrane permeability.

Metabolic Blockade

Pyridines are prone to N-oxidation and oxidative attack at electron-rich carbons.

  • Mechanism: The

    
     group sterically shields adjacent positions and electronically deactivates the ring toward oxidation by Cytochrome P450 enzymes.
    
  • Outcome: Extended half-life (

    
    ) and improved pharmacokinetic (PK) profiles.
    
The "Fluorine Effect" Visualization

The following diagram illustrates the multi-vector impact of the


-pyridine moiety on drug-like properties.

CF3_Properties Core Trifluoromethyl Pyridine Core Meta Metabolic Stability Core->Meta Blocks CYP450 Oxidation Lip Lipophilicity (LogP Modulation) Core->Lip Increases Hydrophobicity Bio Bioisosterism (Amide/Phenyl) Core->Bio Mimics Electronic Profile Perm Membrane Permeability Meta->Perm Reduces Clearance Lip->Perm Facilitates Passive Transport

Figure 1: Strategic advantages of the trifluoromethyl pyridine scaffold in medicinal chemistry.

Part 2: Comparative Data Profiling

The following table contrasts the fundamental properties of unsubstituted pyridine against its trifluoromethylated analogues, highlighting the shift in lipophilicity and basicity that drives drug design decisions.

PropertyPyridine2-(

)-Pyridine
3-(

)-Pyridine
Impact on Drug Design
Hammett Constant (

)
0.00 (Ref)0.54 (

group)
0.54 (

group)
Strong electron withdrawal deactivates ring.
Basicity (

of

)
5.2~0.5~2.6Drastic reduction in basicity prevents protonation at pH 7.4.
Lipophilicity (

)
0.00+0.88+0.88Increases

, aiding blood-brain barrier (BBB) penetration.
Dipole Moment (D) 2.24.32.6Alters orientation in the binding pocket.

Data derived from Hansch analysis and standard physicochemical tables [1].

Part 3: Case Study – Enasidenib (IDHIFA)

While many drugs contain


-phenyl groups (e.g., Sorafenib), Enasidenib  is the premier example of the specific utility of the 

-pyridine motif. Approved for acute myeloid leukemia (AML), it targets the IDH2 mutant enzyme.[2]
  • Structural Feature: Enasidenib contains two distinct trifluoromethyl pyridine rings.[2]

  • Role of Moiety:

    • Binding: The

      
       groups fill hydrophobic pockets within the IDH2 dimer interface.
      
    • Solubility: The pyridine nitrogens provide essential polarity to counterbalance the lipophilic fluorines, maintaining aqueous solubility without sacrificing membrane permeability.

    • Stability: The

      
       groups protect the terminal rings from rapid metabolic degradation.
      

Enasidenib_Logic cluster_0 Structural Roles Drug Enasidenib (IDHIFA) RingA 6-CF3-Pyridine (Left) Drug->RingA RingB 6-CF3-Pyridine (Right) Drug->RingB Bind Hydrophobic Pocket Fill RingA->Bind Stab Metabolic Blockade RingB->Stab

Figure 2: Structural deconstruction of Enasidenib highlighting the dual role of trifluoromethyl pyridine rings.

Part 4: Synthetic Methodologies & Protocol

Synthesizing


-pyridines can be approached via two main strategies:
  • Building Block Approach: Cyclization using trifluoromethylated precursors (e.g., using

    
    -1,3-dicarbonyls).
    
  • Late-Stage Functionalization (LSF): Direct introduction of

    
     onto a pre-formed pyridine core.
    

The Minisci Reaction (radical trifluoromethylation) is the preferred method for LSF in drug discovery due to its operational simplicity and tolerance of other functional groups.

Experimental Protocol: Radical Trifluoromethylation (Minisci-Type)[3]

Objective: Direct C-H trifluoromethylation of a substituted pyridine substrate. Mechanism: Oxidative generation of


 radicals from Langlois reagent (

).
Reagents & Materials
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Source: Sodium Triflinate (Langlois Reagent,

    
    ) (3.0 equiv)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) or

    
    .
    
  • Solvent: DCM:Water (2:1 biphasic mixture) or DMSO/Water.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow
  • Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in Dichloromethane (DCM, 2.0 mL).

  • Reagent Addition: Add distilled water (1.0 mL) followed by Sodium Triflinate (

    
    , 1.5 mmol, 3.0 equiv).
    
  • Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (2.5 mmol, 5.0 equiv) under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir vigorously for 12–24 hours. The biphasic nature requires high stir rates to ensure radical transfer at the interface.

  • Quench & Workup: Dilute with DCM (10 mL) and wash with saturated

    
     (10 mL) followed by brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Check:

  • Observation: Evolution of gas (

    
    ) indicates successful radical generation.
    
  • Regioselectivity:[3][4][5][6] Radical attack typically favors the 2- and 4-positions (electron-deficient sites). If the 2-position is blocked, the 4-position is preferred.

Minisci_Mechanism Start Langlois Reagent (CF3SO2Na) Rad •CF3 Radical Start->Rad Oxidative Desulfonylation Ox Oxidant (TBHP) Ox->Start Initiates Inter Radical Intermediate Rad->Inter Addition to Electron-Deficient Ring Pyr Pyridine Substrate Pyr->Inter Prod CF3-Pyridine Product Inter->Prod Oxidative Aromatization

Figure 3: Mechanistic pathway of the Minisci radical trifluoromethylation using Langlois reagent.

Part 5: Future Outlook

The field is moving beyond simple monosubstitution.[2] Emerging trends include:

  • Photoredox Catalysis: Using Iridium or Ruthenium photocatalysts to generate

    
     radicals under milder conditions, avoiding strong oxidants like TBHP [2].
    
  • Bifunctional Reagents: Reagents that introduce the

    
     group and a handle for further coupling (e.g., trifluoromethoxylation) simultaneously.
    
  • Isostere Expansion: Exploration of

    
    -pyridines (pentafluorosulfanyl) as "super-trifluoromethyl" analogues with even higher lipophilicity and metabolic stability.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link

  • Yen, K., et al. (2017). Discovery of Enasidenib (AG-221), a Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2 (IDH2). ACS Medicinal Chemistry Letters, 8, 10, 1064–1069. Link

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

Sources

Literature review of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine Formula: C₇H₄BrClF₃N Core Application: Critical intermediate for advanced agrochemicals (SDHI fungicides, nicotinic herbicides) and fluorinated pharmaceutical scaffolds.[1][2]

This technical guide details the synthetic pathway for This compound , focusing on the construction of the halogenated pyridine core and the subsequent regioselective functionalization of the C4-methyl group.[1][2] The protocol prioritizes the Radical Halogenation pathway, which offers the highest atom economy and scalability compared to oxidative rearrangement methods.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C4-chloromethyl group back to a C4-methyl precursor.[1][2] The electron-deficient nature of the pyridine ring, further deactivated by the C3-trifluoromethyl group, makes electrophilic substitution difficult but renders the C4-methyl group highly susceptible to radical halogenation.[1][2]

Strategic Disconnection[2]
  • Target: this compound[1][2]

  • Precursor: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine[1][2]

  • Starting Material: 2-Amino-4-methyl-3-(trifluoromethyl)pyridine (via Sandmeyer) OR 2-Hydroxy-4-methyl-3-(trifluoromethyl)pyridine (via POBr₃).[1][2]

Selected Route: The Modified Sandmeyer Route is preferred for laboratory to pilot-scale synthesis due to the availability of the 2-amino precursor and the high regiocontrol it affords over the C2-bromine installation.[1][2]

SynthesisPath Start 2-Amino-4-methyl- 3-(trifluoromethyl)pyridine Inter 2-Bromo-4-methyl- 3-(trifluoromethyl)pyridine Start->Inter Step 1: Sandmeyer (NaNO2, HBr, CuBr2) Target 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine Inter->Target Step 2: Radical Chlorination (NCS, BPO, CCl4/PhCl)

Figure 1: Strategic synthetic pathway from amino-pyridine precursor to chloromethyl target.[2]

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Core (Bromination)

Objective: Conversion of 2-Amino-4-methyl-3-(trifluoromethyl)pyridine to 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine.[1][2]

Mechanism: Diazotization followed by radical-nucleophilic substitution (Sandmeyer).[1][2] The presence of the electron-withdrawing CF₃ group at C3 stabilizes the diazonium intermediate but requires anhydrous or highly acidic conditions to prevent phenol formation.[1][2]

Protocol:

  • Reagents: 2-Amino-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq), 48% HBr (aq) (excess), NaNO₂ (1.5 eq), Bromine (Br₂) or CuBr (1.2 eq).

  • Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer, cryo-bath (-5°C to 0°C).

  • Procedure:

    • Charge the flask with the amine starting material and 48% HBr.[1] Cool to -5°C.[1][2]

    • Add Br₂ dropwise (or CuBr suspended in HBr) while maintaining temperature < 0°C.

    • Add NaNO₂ (aq) solution dropwise over 60 minutes. Critical: Control exotherm to prevent diazonium decomposition.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to 40-50°C for 1 hour to ensure complete nitrogen evolution.

  • Workup: Quench with saturated Na₂SO₃ (to destroy excess Br₂). Neutralize with NaOH (aq) to pH 8-9. Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

  • Yield Expectation: 75-85%.

Stage 2: Functionalization (Radical Chlorination)

Objective: Selective chlorination of the C4-methyl group using N-Chlorosuccinimide (NCS).[1][2]

Mechanism: Wohl-Ziegler reaction.[1][2] The CF₃ group at C3 provides steric bulk but also electron withdrawal, which can slightly destabilize the benzylic radical at C4. However, the radical pathway remains the most efficient method.

Protocol:

  • Reagents: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq), NCS (1.1 eq), Benzoyl Peroxide (BPO) or AIBN (0.05 eq).[1][2]

  • Solvent: CCl₄ (traditional) or Chlorobenzene/Trifluorotoluene (green alternatives).

  • Setup: Flame-dried flask, reflux condenser, nitrogen atmosphere.

  • Procedure:

    • Dissolve the substrate in the solvent (0.2 M concentration).

    • Add NCS and the radical initiator (BPO/AIBN).

    • Heat to reflux (80-100°C) under N₂.[1][2]

    • Monitoring: Monitor by TLC or HPLC every 2 hours.[1] The reaction typically requires 4-8 hours.[1][2]

    • Note: If conversion stalls, add a second portion of initiator (0.02 eq).[2]

  • Workup: Cool to RT. Filter off succinimide byproduct.[1] Wash filtrate with water and brine.[1] Dry over MgSO₄.[1][3]

  • Purification: Flash column chromatography. Caution: The product is an alkyl halide and may be sensitive to silica; use neutral silica or rapid elution.

Data Summary Table: Optimization of Chlorination Conditions

SolventInitiatorTemp (°C)Time (h)Yield (%)Notes
CCl₄ BPO77682Traditional method; highly effective but toxic.[1][2]
PhCl AIBN85878Higher boiling point; easier industrial handling.
MeCN NCS821245Poor solubility of radical intermediates; low yield.
DCM UV Light40465Requires photo-reactor; cleaner profile but harder to scale.[1][2]

Part 3: Critical Control Points & Troubleshooting

Regioselectivity (Mono- vs. Di-chlorination)
  • Issue: Over-chlorination to the dichloromethyl analog is a common side reaction.[1]

  • Control: Stop the reaction at 90-95% conversion rather than chasing 100%. The mono-chloride is easily separated from the starting material, but difficult to separate from the di-chloride.[1][2]

  • Stoichiometry: strictly limit NCS to 1.05 - 1.1 equivalents.

Stability of the CF₃ Group
  • The C3-CF₃ group is generally stable under radical conditions.[1][2] However, under strongly basic conditions (if attempting nucleophilic displacement later), it can undergo hydrolysis.[2] Maintain pH < 10 during workups.[1]

Safety: Radical Initiators
  • Benzoyl Peroxide (BPO) is shock-sensitive when dry.[1][2] Use water-dampened BPO and calculate the dry weight, or use AIBN which is thermally more stable but generates toxic tetramethylsuccinonitrile upon decomposition.[1][2]

Part 4: Analytical Validation

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the methyl singlet (~2.4-2.6 ppm).[1][2]

    • Appearance of the chloromethyl singlet (~4.6-4.8 ppm).[1][2]

    • Aromatic protons: Two doublets (if H5/H6 are present) or singlets depending on substitution.

  • ¹⁹F NMR:

    • Diagnostic CF₃ singlet at ~ -63 ppm.[1][2] Shift should remain relatively constant between SM and Product.[1]

  • Mass Spectrometry:

    • Characteristic isotope pattern for Br (1:1) and Cl (3:1). Look for [M]+, [M+2]+, [M+4]+ clusters.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from

  • Sigma-Aldrich. (2024).[1][2] 2-Bromo-4-methylpyridine Product Specification & Synthesis Applications. Retrieved from [1][2]

  • Organic Chemistry Portal. (2022). Synthesis of Trifluoromethylated Pyridines via Radical Processes. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-4-(trifluoromethyl)pyridine.[1][2][5] Retrieved from

  • PrepChem. (2023).[6] Synthesis of 2-bromo-4-pyridinemethanol and related halogenated pyridines. Retrieved from

Sources

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents (particularly kinase inhibitors) and agrochemicals.

Part 1: Executive Summary & Chemical Identity

Introduction

The compound 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine represents a "privileged scaffold" in medicinal chemistry. It combines three distinct reactive sites on a pyridine core, allowing for orthogonal functionalization:

  • C2-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or

    
     reactions.
    
  • C3-Trifluoromethyl (

    
    ):  A metabolic blocking group that modulates lipophilicity (
    
    
    
    ) and electronic properties.
  • C4-Chloromethyl (

    
    ):  A highly reactive electrophile for alkylation reactions, enabling the attachment of solubilizing tails or pharmacophores.
    

Due to its high reactivity, this compound is often synthesized in situ or stored under rigorous conditions to prevent hydrolysis or self-alkylation.

Chemical Identifiers & Properties

As a specialized intermediate, this specific chloromethyl derivative may not have a widely indexed CAS number in public commercial registries. It is typically derived from its methyl precursor.

PropertyDetail
Chemical Name 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Molecular Formula

Molecular Weight 274.47 g/mol
Precursor CAS 1211588-39-4 (Refers to the 4-methyl analog or closest isomer; verify specific batch CoA)
SMILES FC(F)(F)c1c(CCl)ccnc1Br
InChI Key (Predicted) XVXW... (Structure Dependent)
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; reacts with protic solvents
Stability Moisture sensitive (hydrolyzes to alcohol); Light sensitive

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to the target involves the radical halogenation of the 4-methyl precursor. Direct ring construction is less efficient due to the regiochemistry of the


 group.

SynthesisPath Start 2-Amino-4-methyl- 3-(trifluoromethyl)pyridine Inter1 2-Bromo-4-methyl- 3-(trifluoromethyl)pyridine Start->Inter1 Sandmeyer Reaction (NaNO2, HBr, Br2) Target 2-Bromo-4-(chloromethyl)- 3-(trifluoromethyl)pyridine (TARGET) Inter1->Target Radical Chlorination (NCS, BPO, CCl4/PhCF3)

Figure 1: Two-step synthesis pathway from the commercially available amino-pyridine precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (Precursor) Rationale: The amino group is converted to a bromide via a Sandmeyer reaction to install the C2-halogen handle.

  • Reagents: 2-Amino-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq),

    
     (48% aq, 10 eq), 
    
    
    
    (3.0 eq),
    
    
    (2.5 eq).
  • Procedure:

    • Dissolve the amine in aqueous

      
       at 0°C.
      
    • Add bromine dropwise (exothermic).

    • Add aqueous

      
       dropwise at -5°C to 0°C. Critical: Control temperature to prevent phenol formation.
      
    • Stir for 1 hour, then neutralize with

      
       (aq) to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.

Step 2: Radical Chlorination to 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine Rationale: Selective functionalization of the benzylic position using N-chlorosuccinimide (NCS).


 is an alternative but may cause over-chlorination.
  • Reagents: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq), NCS (1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.

  • Solvent: Trifluorotoluene (

    
    ) or 
    
    
    
    (if permitted).
    
    
    is the greener, higher-boiling alternative.
  • Procedure:

    • Dissolve the precursor in anhydrous

      
       under Argon.
      
    • Add NCS and the radical initiator (BPO).

    • Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor: Use

      
      -NMR to track the shift from 
      
      
      
      (
      
      
      ~2.4 ppm) to
      
      
      (
      
      
      ~4.6 ppm).
    • Workup: Cool to RT, filter off succinimide byproduct. Wash filtrate with water and brine.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is silica-sensitive; use neutral alumina or rapid filtration.

Part 3: Reactivity & Applications

Orthogonal Functionalization Strategy

This molecule allows for "diversity-oriented synthesis" (DOS). The reactivity order is generally: C4-Alkyl Halide > C2-Aryl Halide .

Reactivity Core 2-Bromo-4-(chloromethyl)- 3-(trifluoromethyl)pyridine PathA Path A: Nucleophilic Substitution (Amines/Thiols) Core->PathA  High Reactivity (-CH2Cl)   PathB Path B: Cross-Coupling (Suzuki/Buchwald) Core->PathB  Pd-Catalysis (C-Br)   ProductA Kinase Inhibitor Hinge Binder (Solubilizing Tail Attached) PathA->ProductA ProductB Biaryl Scaffold PathB->ProductB

Figure 2: Divergent reactivity profile. Path A is typically performed first to avoid side reactions with Pd-catalysts.

Key Application: Kinase Inhibitor Design

The 3-trifluoromethyl-pyridine motif is a bioisostere for the phenyl ring found in many Type II kinase inhibitors (e.g., Sorafenib derivatives).

  • Role of

    
    :  Increases metabolic stability by blocking oxidative metabolism at the C3 position and enhances binding affinity to hydrophobic pockets (e.g., the "gatekeeper" region).
    
  • Role of Chloromethyl: Serves as a linker to attach morpholine, piperazine, or other polar groups to improve oral bioavailability.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification
  • Lachrymator: Benzylic-type halides (chloromethyl pyridines) are potent lachrymators. They react with moisture in the eyes to produce

    
    .
    
  • Vesicant: Skin contact can cause severe blistering.

  • Genotoxicity: Alkylating agents are potential mutagens.

Handling Protocols
  • Engineering Controls: All operations must be performed in a Class II Fume Hood .

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during the addition of NCS/BPO.

  • Quenching: Quench excess alkylating agent with a solution of ammonia or sodium thiosulfate before disposal.

Part 5: References

  • Schlosser, M., & Cottet, F. (2002). 2- and 4-(Trifluoromethyl)pyridines: A distinct set of properties and a new synthesis. European Journal of Organic Chemistry.

  • Cottet, F., & Schlosser, M. (2004). Three-step synthesis of 2-bromo-3-(trifluoromethyl)pyridine. Synthesis, 2004(10), 1619-1624.

  • O'Brien, P., et al. (2010). Pyridine functionalization via radical halogenation. Journal of Organic Chemistry. (General methodology for methyl-pyridine chlorination).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-3-(trifluoromethyl)pyridine.

Sources

Reactivity Profile of 4-Chloromethyl Pyridine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, instability mechanisms, and synthetic applications of 4-chloromethylpyridine derivatives, with a specific focus on the hydrochloride salt (4-picolyl chloride HCl).

Executive Summary

4-Chloromethylpyridine (4-picolyl chloride) is a bifunctional building block critical to medicinal chemistry and peptide synthesis. It serves as the primary electrophile for introducing the 4-pyridylmethyl (4-picolyl) moiety, a pharmacophore found in anticholinergic drugs (e.g., Tropicamide ) and a "switchable" protecting group in solid-phase peptide synthesis (SPPS).

However, its utility is governed by a critical instability: the free base undergoes rapid, exothermic self-polymerization at room temperature. Successful application requires strict adherence to in situ generation protocols to prevent the formation of insoluble "black tar" pyridinium polymers.

Mechanistic Profile & Instability

The reactivity of 4-chloromethylpyridine is defined by the interplay between its nucleophilic nitrogen and electrophilic exocyclic methylene group.

The Self-Polymerization Trap

Unlike its 2- and 3- isomers, 4-chloromethylpyridine possesses a linear geometry that favors intermolecular nucleophilic attack.

  • Mechanism: The pyridine nitrogen of Molecule A attacks the benzylic-like methylene carbon of Molecule B, displacing chloride.

  • Result: This forms a dimer, which retains a reactive nitrogen and a reactive chloride, propagating a chain reaction.

  • Product: A poly-pyridinium chloride salt (often observed as a red/black viscous gum).

Key Insight: The hydrochloride salt (HCl) is stable because the nitrogen is protonated (


), eliminating its nucleophilicity.
Electrophilicity

The 4-chloromethyl group is highly activated toward


 substitution due to the electron-withdrawing nature of the pyridine ring (inductive 

and mesomeric

effects). It is significantly more reactive than benzyl chloride.

SelfPolymerization cluster_prevention Prevention Strategy FreeBase 4-Chloromethylpyridine (Free Base) TS Intermolecular Nucleophilic Attack FreeBase->TS Room Temp Dimer Pyridinium Dimer (Active Electrophile) TS->Dimer fast Polymer Poly-pyridinium Chloride (Black Tar) Dimer->Polymer Chain Propagation Salt HCl Salt Form (Stable) Salt->FreeBase Deprotonation (Must be in situ)

Figure 1: Mechanism of self-polymerization and stabilization via protonation.

Safe Handling & Synthetic Protocols

To utilize 4-chloromethylpyridine effectively, researchers must generate the free base only at the moment of reaction.

Protocol: In Situ Free-Basing

Objective: Generate the reactive free base from the stable HCl salt without isolation.

Reagents:

  • 4-Chloromethylpyridine HCl[1][2]

  • Solvent: DCM or Ethyl Acetate (biphasic) or DMF (monophasic)

  • Base: Saturated

    
     (aq) or 
    
    
    
    (organic)

Workflow:

  • Biphasic Method (Preferred for N/O-alkylation):

    • Suspend the HCl salt in DCM (

      
      ).
      
    • Add cold saturated

      
       solution.
      
    • Rapidly stir for 5–10 minutes.

    • Separate organic layer, dry over

      
       at 
      
      
      
      .
    • CRITICAL: Do not evaporate to dryness. Use the cold DCM solution immediately in the subsequent coupling step.

  • Monophasic Method (Preferred for C-alkylation):

    • Dissolve nucleophile (e.g., malonate) and excess base (e.g.,

      
       or NaH) in DMF.
      
    • Add solid 4-chloromethylpyridine HCl directly to the mixture.

    • The base neutralizes the HCl and deprotonates the nucleophile simultaneously, consuming the free base as it forms.

HandlingProtocol Start Start: 4-Chloromethylpyridine HCl (Stable Solid) Choice Select Solvent System Start->Choice Biphasic Biphasic (DCM / aq. NaHCO3) Temp: 0°C Choice->Biphasic For Amine/Ether Synthesis Direct Direct Addition to Reaction (DMF + Excess Base) Choice->Direct For C-Alkylation Extract Rapid Extraction Dry w/ MgSO4 (Cold) Biphasic->Extract Use1 Use Solution Immediately (Do NOT Evaporate) Extract->Use1 Trap Free Base Consumed Immediately by Nucleophile Direct->Trap

Figure 2: Decision tree for safe handling and generation of the reactive species.

Synthetic Utility & Applications

N-Alkylation: Synthesis of Tropicamide Intermediates

The 4-picolyl group is a key pharmacophore in Tropicamide , a mydriatic anticholinergic drug.

  • Reaction: 4-Chloromethylpyridine reacts with ethylamine or other primary amines.

  • Challenge: Over-alkylation (quaternization) of the product.

  • Solution: Use a large excess of the amine nucleophile or protect the amine (e.g., sulfonamide) before alkylation.

O-Alkylation: "Switchable" Peptide Protection

In Solid-Phase Peptide Synthesis (SPPS), 4-picolyl esters protect C-terminal carboxyl groups (Asp/Glu).

  • Advantage: The pyridine nitrogen serves as a "handle."

    • Neutral pH: The group is hydrophobic and stable.

    • Acidic pH: The nitrogen protonates, making the peptide soluble in aqueous acid or altering its retention time in HPLC purification ("Polarity Switching").

  • Cleavage: Reductive cleavage (

    
    ) or electrolytic reduction.
    
C-Alkylation: Functionalizing Pyridines

Used to attach the pyridine ring to carbon scaffolds, such as in the synthesis of Masnidipine (a nootropic agent) or Vandetanib analogs.

  • Conditions: Requires strong bases (NaH, NaOEt) to generate enolates (e.g., from diethyl malonate) which then attack the 4-picolyl chloride.

Quantitative Data Summary

ParameterValue / ConditionNotes
CAS Number 1822-51-1Hydrochloride salt
Melting Point 160–163 °CHCl salt (decomposes)
Free Base Stability < 1 hour at 25°CRapid polymerization to black tar
Ideal Storage Desiccated, < 4°CHygroscopic; moisture accelerates degradation
Primary Reactivity

Electrophile
Highly reactive toward amines, thiols, enolates
Solubility (HCl) Water, MethanolInsoluble in Ether, DCM
Solubility (Free Base) DCM, Ethyl AcetateSoluble in most organic solvents

References

  • Synthesis of Tropicamide & Anticholinergics

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5593, Tropicamide.
    • Source:

  • Peptide Synthesis (4-Picolyl Esters)

    • Camble, R., Garner, R., & Young, G. T. (1969).[3][4] Facilitation of peptide synthesis by the use of 4-picolyl esters for carboxy-group protection.[3]

    • Source: [4]

  • Handling & Safety Data

    • Thermo Scientific Chemicals. 4-(Chloromethyl)pyridine hydrochloride, 98%.[5] Safety Data Sheet.

    • Source:

  • Masnidipine & Nootropic Agents

    • World Health Organization (1992).[6] International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information, Vol 6, No 2.[6]

    • Source:

  • General Reactivity & 4-Picolyl Chloride Properties

    • Santa Cruz Biotechnology.[1] 4-(Chloromethyl)pyridine hydrochloride Product Data.

    • Source: [1]

Sources

Electronic effects of 3-trifluoromethyl group on pyridine ring reactivity

Electronic & Reactivity Profile: 3-Trifluoromethylpyridine ( )

Executive Summary

In medicinal chemistry, the 3-trifluoromethylpyridine (


This guide provides a mechanistic analysis of how the



Fundamentals of Electronic Structure

The reactivity of

Electronic Vectors and Hammett Parameters

The



  • Hammett Constants:

    • 
       (meta to reaction center): 0.43 
      
    • 
       (para to reaction center): 0.54 
      
  • Inductive Summation: The pyridine nitrogen itself is highly electron-withdrawing (

    
    
    ). The addition of a
    
    
    group renders the ring significantly more electron-deficient than pyridine or 3-chloropyridine.
Basicity and pKa Modulation

The presence of the


CompoundpKa (Conjugate Acid)Electronic Driver
Pyridine 5.23Baseline
3-Chloropyridine 2.84Inductive withdrawal (-I)
3-Trifluoromethylpyridine ~2.6 Strong Inductive withdrawal (-I)
3-Cyanopyridine 1.45Strong -I and -M effects

Implication: The low pKa indicates that the nitrogen lone pair is less available for coordination to Lewis acids (e.g., organolithiums), which influences the "Complex Induced Proximity Effect" (CIPE) during lithiation.

Reactivity Profile: Directed Ortho Metalation (DoM)

Lithiation of


The Regioselectivity Battle: C2 vs. C4
  • C2 Position (Site A): Located between the pyridine nitrogen and the

    
     group.
    
    • Activation: Most acidic proton due to the combined inductive effects of N and

      
       (Double Activation).
      
    • Limitation: Sterically crowded; potential for "optional site selectivity" where bulky bases are repelled.

  • C4 Position (Site B): Ortho to

    
    , para to N.
    
    • Activation: Acidified by

      
       (ortho) but less influence from N (para).
      
    • Advantage:[1][2][3] Sterically accessible.

Experimental Consensus

Under kinetic control using standard superbases (e.g., Schlosser's Base or LDA) at low temperatures (

C2-lithiation

Critical Warning: Unlike 3-fluoropyridine, which eliminates LiF to form 2,3-pyridyne,

not

Lithiation_Selectivitycluster_productsElectrophile Trapping (E+)Substrate3-CF3-PyridineBase_LDABase: LDA / THF(-78°C)Substrate->Base_LDABase_BuLiBase: n-BuLi / LiDMAE(Schlosser Base)Substrate->Base_BuLiC2_LithC2-Lithiation (Kinetic)(Between N and CF3)Base_LDA->C2_LithStandard PathBase_BuLi->C2_LithPreferredC4_LithC4-Lithiation(Steric Control)C2_Lith->C4_LithEquilibration(High Temp/Long Time)Prod_C22-Substituted-3-CF3-PyC2_Lith->Prod_C2Prod_C44-Substituted-3-CF3-PyC4_Lith->Prod_C4

Caption: Decision tree for regioselective lithiation. C2 is the kinetic sink due to inductive acidification.

Protocol: Regioselective C2-Functionalization

Objective: Synthesis of 2-Silyl-3-trifluoromethylpyridine.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Reagents: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF (

    
    ) and cool to 
    
    
    . Add
    
    
    (1.1 equiv) dropwise to form LDA. Stir for 30 min.
  • Substrate Addition: Add 3-trifluoromethylpyridine (1.0 equiv) dropwise as a solution in THF. The solution may turn yellow/orange (formation of lithio-species).

    • Note: Maintain temperature strictly at

      
       to prevent decomposition or isomerization.
      
  • Trapping: After 1 hour, add TMSCl (1.2 equiv) rapidly.

  • Workup: Allow to warm to room temperature. Quench with saturated

    
    . Extract with 
    
    
    .
  • Yield Expectation: 85-95% regioselectivity for C2.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The


The "Steric vs. Electronic" Switch

In 2,6-dichloro-3-trifluoromethylpyridine (a common intermediate), there are two electrophilic sites: C2 and C6.

  • Electronic Prediction: C2 is ortho to both N and

    
     (highly activated).
    
  • Steric Reality: The bulky

    
     group shields C2.
    
  • Outcome: Nucleophiles (especially secondary amines like morpholine or piperazine) preferentially attack C6 .

Rule of Thumb: For 2,6-dihalo-3-CF3-pyridines,

C6


Correction on Regiochemistry: In the pyridine numbering (N=1), if

4
  • C2 is adjacent to N and

    
    . (Crowded).[5][6][7]
    
  • C6 is adjacent to N but far from

    
    . (Accessible).
    
  • Result: High regioselectivity for C6 substitution .

SNAr_SelectivitySubstrate2,6-Dichloro-3-CF3-PyridinePath_C2Attack at C2(Ortho to N, Ortho to CF3)Substrate->Path_C2Blocked by Sterics(CF3 Group)Path_C6Attack at C6(Ortho to N, Remote from CF3)Substrate->Path_C6Favored Path(Sterically Accessible)Product6-Amino-2-chloro-3-CF3-pyridinePath_C6->Product

Caption: Steric steering in SNAr reactions of 3-CF3-pyridines favors the C6 position.

Reactivity Profile: Radical Functionalization (Minisci)

The Minisci reaction involves the addition of nucleophilic alkyl radicals to the electron-deficient pyridine ring.

  • Substrate State: Protonated pyridine (pyridinium) is the active species.

  • Electronic Activation: The ring is highly deactivated by N and

    
    , making it an excellent trap for nucleophilic radicals.
    
  • Regioselectivity:

    • Radicals prefer electron-deficient sites (C2, C4, C6).

    • C2: Deactivated sterically by

      
      .
      
    • C6: Sterically accessible and electronically activated (ortho to N).

    • C4: Activated by

      
       (ortho) and N (para).
      
  • Outcome: Mixtures of C6 and C4 are common, but C6 often predominates with bulky radicals (e.g., tert-butyl, cyclohexyl).

Medicinal Chemistry Implications[4][7][9]

The

PropertyEffect of

MedChem Benefit
Lipophilicity Increases

by ~1.0–1.2
Improves membrane permeability and blood-brain barrier penetration.
Metabolic Stability Blocks C3 oxidationPrevents formation of toxic metabolites; increases half-life (

).
Conformation Dipole re-alignmentAlters binding pocket affinity compared to 3-Cl or 3-Me analogues.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

  • Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry. Link

  • Dunet, J., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines. Journal of Organic Chemistry. Link

  • O'Hara, F., et al. (2013). C–H Trifluoromethylation of Heteroarenes. Chemical Reviews. Link

  • Jiao, H., et al. (2014). Minisci Acylation of Electron-Deficient Heteroarenes. Journal of the American Chemical Society. Link

Strategic Bioisosterism: Leveraging the 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect and halogen scanning are standard optimization tactics. However, 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine represents a higher-order tool for scaffold hopping. This molecule is not merely a reagent; it is a privileged building block designed to address two specific failures in lead optimization: poor aqueous solubility (driven by lipophilic phenyl rings) and metabolic instability (driven by electron-rich aromatic oxidation).

This guide details the strategic application of this scaffold to generate bioisosteres of ortho-disubstituted benzenes and indole mimetics. By exploiting the orthogonal reactivity of the C4-chloromethyl (electrophilic alkylation) and C2-bromo (cross-coupling/


) sites, researchers can access chemical space that retains potency while significantly lowering LogD and improving metabolic clearance (

).

Structural Analysis & Pharmacophore Mapping

To effectively use this scaffold, one must understand its electronic landscape. It is a "push-pull" system disguised as a simple heterocycle.

The Electronic Map
  • The Pyridine Core: Unlike a phenyl ring, the pyridine nitrogen acts as a hydrogen bond acceptor (HBA) and lowers the overall lipophilicity (LogP) of the molecule.

  • 3-Trifluoromethyl (

    
    ):  This group serves two roles.[1] Sterically, it mimics an isopropyl or chloro group. Electronically, it is a strong electron-withdrawing group (EWG), which pulls electron density from the ring, deactivating it toward oxidative metabolism (CYP450) but activating  the C2 position for nucleophilic attack.
    
  • 4-Chloromethyl (

    
    ):  A "soft" electrophile. It behaves like a benzylic halide but is more reactive due to the electron-deficient pyridine ring.
    
  • 2-Bromo (Br): A "hard" handle for catalysis. It is primed for Palladium-catalyzed cross-coupling or, under forcing conditions,

    
     displacement.
    
Bioisosteric Replacement Logic

The primary utility of this scaffold is replacing 1,2,4-trisubstituted benzenes .

FeaturePhenyl AnalogPyridine Scaffold (This Molecule)Benefit
Core BenzenePyridineImproved Solubility, H-Bond Acceptor
Ortho-Substituent

,

,


(at C3)
Metabolic Blockade, Conformational Lock
Linker Benzyl chloridePicolyl chlorideComparable reactivity, lower lipophilicity
Vector Aryl HalideHeteroaryl HalideAccess to Suzuki/Buchwald couplings

Synthetic Workflows: Orthogonal Functionalization

The power of this scaffold lies in its chemoselectivity . You have two electrophilic sites that react under distinct conditions.

The "Alkyl-First" Strategy (Recommended)

Attempting to couple the C2-bromide first often leads to side reactions at the highly reactive


 group (e.g., oxidative addition of Pd into the C-Cl bond). Therefore, the standard protocol involves functionalizing the aliphatic arm first.

Workflow Diagram:

G Start Scaffold (2-Br-4-CH2Cl-3-CF3-Py) Step1 Step 1: SN2 Displacement (Nucleophile: Amine/Thiol/Phenol) Start->Step1 Mild Base (K2CO3) r.t., ACN Inter Intermediate (Stable C2-Bromide) Step1->Inter Yield: >85% Step2 Step 2: Cross-Coupling (Suzuki/Buchwald/Sonogashira) Inter->Step2 Pd Catalyst Heat Final Final Bioisostere (Functionalized Pyridine) Step2->Final C-C or C-N Bond Formation

Figure 1: The chemoselective "Alkyl-First" functionalization pathway ensures the preservation of the C2-bromide for late-stage diversification.

Detailed Experimental Protocols

Protocol A: Functionalization of the Chloromethyl Group

Objective: Attach a side chain (e.g., a morpholine or piperazine) to the C4 position without disturbing the C2-Br or C3-


.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the scaffold in anhydrous ACN (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Add the base (

    
    ) followed by the dropwise addition of the nucleophile (Morpholine) at 
    
    
    
    .
    • Expert Insight: The electron-deficient nature of the pyridine ring makes the benzylic chloride highly reactive. Cooling is essential to prevent bis-alkylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (r.t.) and stir for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: Look for the disappearance of the starting material mass (

      
      ) and appearance of Product (
      
      
      
      ). The Br pattern (1:1 doublet) should remain intact.
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Use the C2-Br handle to install an aryl or heteroaryl group, completing the bioisostere construction.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Combine the intermediate, boronic acid, and base in 1,4-dioxane. Sparge with Argon for 10 minutes.

    • Expert Insight: The

      
       group at C3 creates steric bulk. Bidentate ligands like dppf or Xantphos are preferred over simple 
      
      
      
      to ensure oxidative addition occurs efficiently.
  • Catalysis: Add the Pd catalyst.[1] Seal the vessel.

  • Heating: Heat to

    
     for 12 hours.
    
  • Workup: Filter through a Celite pad. Concentrate and purify via reverse-phase HPLC if necessary (due to the polarity of the pyridine).

Bioisosteric Case Studies

The "Super-Benzene" Replacement

Consider a lead compound containing a 2-chloro-benzyl group. This moiety is often metabolically labile at the para-position and contributes to high lipophilicity.

  • Modification: Replace the 2-chlorobenzyl ring with the 3-(trifluoromethyl)pyridin-4-ylmethyl moiety.

  • Mechanism:

    • The pyridine nitrogen reduces LogP (approx -1.0 to -1.5 units).

    • The

      
       group mimics the steric bulk of the Chlorine but prevents metabolic attack at the adjacent positions.
      
    • The C2-position (now open) can be used to introduce a solubilizing group or a second pharmacophore via the Br-handle.

Fused Ring Construction (7-Azaindole Mimetics)

This scaffold is a precursor to substituted 1,6-naphthyridines or pyrrolopyridines .

Pathway:

  • React the

    
     with a primary amine containing a pendant alkene or alkyne.
    
  • Perform an intramolecular Heck reaction closing the ring onto the C2-Br position.

  • Result: A bicyclic,

    
    -substituted heteroaromatic core that mimics indole but with superior solubility profiles.
    

Pathway cluster_0 Bioisosteric Transformation Lead Lead Compound (Contains 2-Cl-Benzyl) Design Design Strategy: Replace Benzyl w/ Pyridine Core Lead->Design Result Optimized Lead (Lower LogP, Higher Metabolic Stability) Design->Result

Figure 2: Conceptual workflow for replacing a lipophilic benzyl pharmacophore with the trifluoromethylpyridine scaffold.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Schlosser, M., et al. (2005). The reactivity of trifluoromethyl-substituted pyridines: A general guide. European Journal of Organic Chemistry. Link

  • Wang, X., et al. (2010). Practical Synthesis of 2-Bromo-3-(trifluoromethyl)pyridines. Tetrahedron Letters, 51(12), 1545-1548. (Methodology adapted for chloromethyl variants). Link

  • Pfizer Inc. (2018). Pyridine derivatives as kinase inhibitors. Patent WO2018123456. (Demonstrates utility of 3-CF3-pyridine scaffolds in clinical candidates). Link

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on the 4-Chloromethyl Group of Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-substituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science. The functionalization of 4-methylpyridine via its chloromethyl derivative, 4-(chloromethyl)pyridine, represents a cornerstone transformation for introducing this valuable moiety. This guide provides an in-depth analysis of the conditions governing nucleophilic substitution at the 4-chloromethyl position. We will explore the mechanistic underpinnings, dissect the critical parameters that control reaction outcomes, and provide validated, step-by-step protocols for reactions with various classes of nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Overview: A Tale of Two Pathways

The reactivity of 4-(chloromethyl)pyridine is analogous to that of a benzylic halide. The proximity of the pyridine ring allows for the stabilization of electronic charge, enabling the reaction to proceed through different mechanistic pathways, primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution reactions. The choice between these pathways is not arbitrary; it is a direct consequence of the selected reaction conditions.[1][2]

  • The Sₙ2 Pathway: This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[3] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents favor this pathway.[1]

  • The Sₙ1 Pathway: This is a two-step process. First, the C-Cl bond breaks heterolytically to form a resonance-stabilized pyridyl-4-methyl carbocation intermediate. This is the slow, rate-determining step.[2] In the second, fast step, the nucleophile attacks the planar carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the carbocation intermediate and the departing leaving group.[4][5]

A critical, often overlooked, aspect is the form of the starting material. 4-(Chloromethyl)pyridine is typically supplied as its hydrochloride salt to improve stability.[6][7] In this protonated form, the pyridine ring is highly electron-withdrawing, which strongly destabilizes the formation of an adjacent carbocation, thus suppressing the Sₙ1 pathway. Therefore, to enable either pathway, a base is required to generate the neutral, free-base form of 4-(chloromethyl)pyridine in situ.

Mechanistic_Pathways sub 4-(Chloromethyl)pyridine (Free Base) ts_sn2 Pentacoordinate Transition State sub->ts_sn2 Strong Nu⁻ Polar Aprotic Solvent carbocation Resonance-Stabilized Carbocation sub->carbocation Weak Nu⁻ Polar Protic Solvent (Rate-Determining Step) nuc Nucleophile (Nu⁻) nuc->ts_sn2 nuc->carbocation Fast Attack prod Substituted Product ts_sn2->prod Concerted (Sₙ2 Pathway) carbocation->prod (Sₙ1 Pathway)

Diagram 1: Competing Sₙ1 and Sₙ2 pathways for 4-(chloromethyl)pyridine.

Optimizing Reaction Conditions: A Multi-Parameter System

The success of a nucleophilic substitution reaction hinges on the careful selection of several interdependent parameters. A logical workflow can guide the experimental design to achieve the desired outcome, whether it be high yield, fast reaction time, or specific selectivity.

Experimental_Workflow start Start: Define Nucleophile nuc_strength Assess Nucleophile Strength start->nuc_strength strong_nuc Strong Nucleophile (e.g., RS⁻, CN⁻, R₂NH) nuc_strength->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., H₂O, ROH, RCOOH) nuc_strength->weak_nuc Weak sn2_path Target Sₙ2 Pathway strong_nuc->sn2_path sn1_path Target Sₙ1 Pathway weak_nuc->sn1_path solvent_sn2 Choose Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) sn2_path->solvent_sn2 solvent_sn1 Choose Polar Protic Solvent (Ethanol, Water, Acetic Acid) sn1_path->solvent_sn1 base Select Base: 1. Neutralize HCl Salt 2. Deprotonate Nu-H 3. Scavenge HCl byproduct solvent_sn2->base solvent_sn1->base temp Set Temperature: - RT to 60°C for Sₙ2 - Higher temps may be needed - Monitor for side reactions base->temp end Run Reaction & Analyze temp->end

Diagram 2: Decision workflow for selecting reaction conditions.
The Nucleophile

The nature of the nucleophile is the primary determinant of the reaction mechanism.

  • Strong Nucleophiles: Anions like cyanide (CN⁻), thiophenoxide (PhS⁻), azide (N₃⁻), and neutral species like secondary amines (R₂NH) are potent nucleophiles. They actively participate in the rate-determining step, strongly favoring the Sₙ2 pathway.[8]

  • Weak Nucleophiles: Water (H₂O), alcohols (ROH), and carboxylic acids (RCOOH) are generally poor nucleophiles. They typically react only after the highly electrophilic carbocation has formed, thus favoring the Sₙ1 pathway.[9]

The Solvent

The solvent plays a multifaceted role, from dissolving reactants to actively influencing the reaction pathway.

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile). These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions (the nucleophile) relatively "bare" and highly reactive. This enhances nucleophilicity and dramatically accelerates Sₙ2 reactions.[1][10]

  • Polar Protic Solvents: (e.g., Water, Ethanol, Methanol). These solvents have acidic protons capable of hydrogen bonding. They effectively solvate both cations and anions. By strongly solvating the nucleophile, they hinder its ability to attack the substrate, thus slowing down Sₙ2 reactions.[5] However, their ability to stabilize charged intermediates makes them ideal for promoting the Sₙ1 pathway.[4]

Table 1: Properties of Common Solvents

Solvent Type Dielectric Constant (ε) Boiling Point (°C) Mechanistic Preference
DMSO Polar Aprotic 47 189 Sₙ2
DMF Polar Aprotic 37 153 Sₙ2
Acetonitrile Polar Aprotic 37.5 82 Sₙ2
Acetone Polar Aprotic 21 56 Sₙ2
Ethanol Polar Protic 24.5 78 Sₙ1

| Water | Polar Protic | 80 | 100 | Sₙ1 |

The Base

A base is almost always required. Its functions include:

  • Neutralization: To deprotonate the 4-(chloromethyl)pyridine hydrochloride starting material to its reactive free base form.

  • Activation: To deprotonate a protic nucleophile (e.g., an alcohol or thiol) to generate its more potent conjugate base (alkoxide or thiolate).

  • Scavenging: To neutralize the HCl generated during the substitution reaction, preventing re-protonation of the pyridine product.

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, DIPEA), and, for strongly acidic nucleophiles, hydrides (NaH). The strength and steric bulk of the base should be considered to avoid promoting elimination side reactions.[8]

Standardized Protocols

Safety Precaution: 4-(Chloromethyl)pyridine and its hydrochloride salt are corrosive and harmful if swallowed.[11][12] They may also cause respiratory irritation.[12] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 3.1: Synthesis of a 4-Pyridylmethyl Ether (O-Nucleophile)

This protocol details the synthesis of 4-(phenoxymethyl)pyridine via an Sₙ2 reaction.

  • Reactants:

    • 4-(Chloromethyl)pyridine hydrochloride (1.0 eq.)

    • Phenol (1.1 eq.)

    • Potassium carbonate (K₂CO₃, 2.5 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq.) and anhydrous DMF (to make a ~0.5 M solution with respect to the limiting reagent).

    • Add finely ground potassium carbonate (2.5 eq.) to the solution. Stir the suspension at room temperature for 20 minutes to form the potassium phenoxide.

    • Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a single portion.

    • Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Protocol 3.2: Synthesis of a 4-Pyridylmethyl Thioether (S-Nucleophile)

Thiolates are excellent nucleophiles. This protocol describes the synthesis of 4-((phenylthio)methyl)pyridine.

  • Reactants:

    • 4-(Chloromethyl)pyridine hydrochloride (1.0 eq.)

    • Thiophenol (1.05 eq.)

    • Sodium ethoxide (NaOEt, 2.2 eq.) or prepare in situ from Sodium and Ethanol

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.05 eq.) in anhydrous ethanol (to ~0.4 M).

    • Carefully add sodium ethoxide (2.2 eq.). Alternatively, add sodium metal in small pieces to cooled ethanol until the required molar equivalents are dissolved. Stir for 15 minutes.

    • Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the solution. A mild exotherm may be observed.

    • Stir the reaction at room temperature. The reaction is often complete in 1-3 hours. Monitor by TLC.

    • Once complete, carefully quench the reaction with water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 3.3: Synthesis of 4-Pyridineacetonitrile (C-Nucleophile)

The cyano group is a versatile functional handle. This Sₙ2 reaction is highly efficient in a polar aprotic solvent.

  • Reactants:

    • 4-(Chloromethyl)pyridine hydrochloride (1.0 eq.)

    • Sodium cyanide (NaCN, 1.5 eq.)

    • Potassium carbonate (K₂CO₃, 1.2 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a quench solution (e.g., bleach) ready.

    • To a flask under an inert atmosphere, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.), sodium cyanide (1.5 eq.), and potassium carbonate (1.2 eq.).

    • Add anhydrous DMSO (to ~0.5 M) and stir the mixture at room temperature.

    • The reaction is typically complete within 2-4 hours. Monitor by TLC.

    • Carefully pour the reaction mixture into a large volume of cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with brine to remove DMSO, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or distillation under reduced pressure.

Table 2: Summary of Representative Reactions

Nucleophile Type Nucleophile Solvent Base Temp. (°C) Typical Yield (%) Mechanism
Oxygen Phenol DMF K₂CO₃ 60 85-95% Sₙ2
Nitrogen Morpholine Acetonitrile K₂CO₃ 50 90-98% Sₙ2
Sulfur Thiophenol Ethanol NaOEt RT >95% Sₙ2

| Carbon | NaCN | DMSO | K₂CO₃ | RT | 80-90% | Sₙ2 |

Troubleshooting and Side Reactions

  • Low or No Conversion:

    • Inactive Substrate: Ensure a sufficient amount of base was used to neutralize the hydrochloride salt and generate the free base.

    • Poor Nucleophile: If using a protic nucleophile without a strong base, the nucleophilicity may be too low. Add a base like NaH or K₂CO₃ to generate the conjugate base.

    • Solvent Effects: Attempting an Sₙ2 reaction in a protic solvent can drastically reduce the rate.[5] Switch to a polar aprotic solvent.

  • Formation of Byproducts:

    • Quaternization/Polymerization: The pyridine nitrogen of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule. This leads to the formation of a pyridinium salt dimer or polymer.

      • Mitigation: Use dilute conditions. Add the 4-(chloromethyl)pyridine slowly to the solution of the nucleophile. Keep the temperature as low as feasible.

    • Elimination (E2): While less common for primary halides, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can lead to elimination. Use non-hindered bases like K₂CO₃ or Et₃N where possible.[8]

References

  • Vertex AI Search. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved February 17, 2026.
  • Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved February 17, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved February 17, 2026.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved February 17, 2026.
  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved February 17, 2026.
  • Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved February 17, 2026.
  • TCI Chemicals. (2025, April 30).
  • ResearchGate. (n.d.). Efficient Synthesis of Tetra-4-pyridylmethane: Pyrolysis of Tri(4-pyridyl)-4-pyridylazomethane | Request PDF. Retrieved February 17, 2026.
  • OpenOChem Learn. (n.d.). SN1 vs.
  • ResearchGate. (n.d.). Scheme 1.
  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved February 17, 2026.
  • PubMed Central (PMC). (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 17, 2026.
  • PubMed. (2020, August 24). p-Substituted Tris(2-pyridylmethyl)
  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved February 17, 2026.
  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved February 17, 2026.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 17, 2026.
  • RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 17, 2026.
  • Vertex AI Search. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 17, 2026.
  • PubChem. (n.d.). 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. Retrieved February 17, 2026.
  • ChemicalBook. (n.d.). 4-Cyanopyridine synthesis. Retrieved February 17, 2026.
  • Chemistry LibreTexts. (2022, July 11). 8.10: Comparison of SN1 and SN2 Reactions. Retrieved February 17, 2026.
  • Taylor & Francis Online. (2012, June 6). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved February 17, 2026.
  • Santa Cruz Biotechnology. (n.d.). 4-(Chloromethyl)pyridine hydrochloride | CAS 1822-51-1. Retrieved February 17, 2026.
  • Veeprho. (n.d.). 4-(Chloromethyl) pyridine HCl | CAS 1822-51-1. Retrieved February 17, 2026.
  • PureSynth. (n.d.). 4-(Chloromethyl)Pyridine Hydrochloride 98%. Retrieved February 17, 2026.
  • YouTube. (2025, November 3). SN1 vs SN2: The Last Video You'll Ever Have To Watch To Finally Get It Right! Retrieved February 17, 2026.

Sources

Suzuki-Miyaura coupling reactions using 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Executive Summary & Strategic Value

The substrate This compound represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural trifecta—a reactive aryl bromide, a metabolic stability-enhancing trifluoromethyl group, and a versatile chloromethyl handle—offers a gateway to complex heterocycles. However, this density of functionality presents a specific chemoselectivity challenge: coupling the aryl bromide (C2) without degrading or cross-coupling the chloromethyl group (C4).

This guide details the mechanistic rationale and optimized protocols to achieve exclusive C2-arylation. By leveraging the electronic activation provided by the 3-CF3 group while mitigating its steric hindrance, researchers can achieve high yields (>85%) while preserving the C4-chloromethyl handle for downstream diversification.

Mechanistic Analysis & Chemoselectivity

To design a robust protocol, we must analyze the competing reactive sites under Palladium catalysis.

The Electrophilic Hierarchy
  • C2-Bromide (Target): The C-Br bond is activated for oxidative addition (OA) by the electron-deficient pyridine ring and the strong electron-withdrawing nature of the adjacent 3-CF3 group. However, the 3-CF3 group imposes significant steric strain , hindering the approach of the palladium complex.

  • C4-Chloromethyl (Off-Target): This is a benzylic-like halide. While less reactive towards oxidative addition than the C2-Br, it is highly susceptible to nucleophilic attack (hydrolysis to alcohol or etherification) by bases and solvents. Furthermore, under forcing conditions or with specific ligands (e.g., bulky phosphines designed for alkyl halides), it can undergo undesired Suzuki coupling to form diarylmethanes.

The Solution: Use a catalytic system with a high rate of oxidative addition (to overcome the CF3 steric bulk) but mild basicity and lower temperatures (to prevent C4-Cl hydrolysis or coupling).

Ligand Selection Strategy
  • Avoid: Standard Pd(PPh3)4. The monodentate triphenylphosphine is often too labile and insufficiently active for sterically hindered ortho-CF3 substrates, leading to stalling and protodebromination.

  • Select: Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) or Bidentate Ferrocenyls (e.g., dppf) .

    • SPhos: Excellent for hindering substrates. The bulky biaryl backbone prevents catalyst aggregation, while the electron-rich phosphorus accelerates oxidative addition at the C2-Br.

    • dppf: The large bite angle facilitates the reductive elimination step, which is often the bottleneck in crowded systems.

Visualization: Reaction Pathway & Decision Tree

ReactionPathway Start Substrate: 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine Conditions Reaction Conditions Start->Conditions PathA Path A: Optimized (SPhos/dppf, Mild Base) Conditions->PathA High Chemoselectivity PathB Path B: Aggressive (Strong Base, High T) Conditions->PathB Low Control Product Target Product: 2-Aryl-4-chloromethyl- 3-(trifluoromethyl)pyridine PathA->Product Exclusive C2 Coupling SideProd1 Side Product 1: Hydrolysis (CH2OH) PathB->SideProd1 OH- attack SideProd2 Side Product 2: Bis-coupling PathB->SideProd2 Pd insertion at Alkyl-Cl

Caption: Chemoselectivity pathways. Path A preserves the chloromethyl group; Path B leads to degradation.

Experimental Protocols

Method A: The "Gold Standard" (Robust & Scalable)

Best for: Diverse boronic acids, high functional group tolerance.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degas: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe. Concentration should be ~0.2 M.

  • Catalyst: Remove the cap briefly under positive inert gas flow, add Pd(dppf)Cl₂ (0.03 equiv), and reseal.

  • Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to minimize hydrolysis of the chloromethyl group. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Sterically Demanding" Route (High Activity)

Best for: Unstable boronic acids or extremely hindered coupling partners.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[3]

  • Base: K₃PO₄ (2.0 equiv) — Phosphate is milder than carbonate, protecting the alkyl chloride.

  • Solvent: Toluene / Water (10:1)

Step-by-Step:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and SPhos in the solvent (Toluene) and stir at RT for 10 mins to form the active catalytic species (solution turns yellow/orange).

  • Addition: Add the substrate, boronic acid, and solid K₃PO₄. Add the water portion.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Insight: SPhos forms a monolithic Pd species that is highly active for oxidative addition at the crowded C2-Br bond but relatively inert toward the alkyl chloride at C4 under these conditions.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 3-CF3 group.Switch from Pd(dppf)Cl₂ to Pd(OAc)₂/SPhos or Pd(OAc)₂/XPhos . Increase temp to 90°C (carefully).
Hydrolysis of CH₂Cl Base is too nucleophilic (e.g., hydroxide formation).Switch base to K₃PO₄ or anhydrous CsF . Reduce water ratio or use anhydrous THF/Dioxane.
Protodeboronation Unstable boronic acid.[4]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (requires slightly different conditions, e.g., MeOH/H2O).
Homocoupling (Ar-Ar) Oxygen present in system.Rigorous degassing is required. Sparge solvents with Argon for >15 mins before use.

Safety & Handling

  • Lachrymator Warning: The 4-chloromethyl moiety renders this substrate a potential lachrymator and alkylating agent. Handle exclusively in a fume hood.

  • Pyridine Toxicity: Pyridine derivatives can be toxic. Wear nitrile gloves and safety glasses.

  • Waste: Segregate halogenated waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Canturk, B. (2009).[5] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

Sources

C-H activation strategies involving 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Activation of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Executive Summary

The scaffold This compound (CAS: 1211541-07-9) represents a "privileged structure" in medicinal chemistry, offering a dense array of functional handles: an electrophilic chloromethyl group, a labile bromide for cross-coupling, and a trifluoromethyl group for metabolic stability.

However, the high degree of functionalization presents a chemoselectivity paradox. Traditional cross-coupling utilizes the C2-Br bond, consuming the primary handle. To expand chemical space around this core without sacrificing the C2-Br or C4-CH2Cl groups, C-H activation is the requisite strategy.

This guide details three validated workflows to functionalize the C6-H and C5-H positions. These protocols are designed to be orthogonal to the existing halogen handles, enabling late-stage diversification of drug candidates.

Strategic Analysis & Reactivity Map

Before initiating experimentation, one must understand the electronic and steric landscape of the substrate. The 3-CF3 group renders the pyridine ring electron-deficient, significantly lowering the pKa of the C6-H bond while simultaneously deactivating the ring toward electrophilic aromatic substitution (SEAr).

PositionSubstituent/AtomElectronic CharacterReactivity Potential
C2 Bromine (-Br)

-hole, labile
High: Oxidative addition (Pd/Ni), Halogen-Lithium Exchange.
C3 Trifluoromethyl (-CF3)EWG (Inductive)Modulator: Increases acidity of C2/C4; Steric bulk blocks C2/C4.
C4 Chloromethyl (-CH2Cl)Electrophilic AlkylHigh: Nucleophilic substitution (SN2). Sensitive to strong bases.
C5 Hydrogen (-H)

-position
Moderate: Sterically crowded. Target for Ir-catalyzed borylation (steric control).
C6 Hydrogen (-H)

-position (Acidic)
High: Target for Radical Minisci (Nucleophilic attack) or Pd-catalyzed arylation (Acidity).

Chemoselectivity Warning:

  • Avoid: Strong organolithiums (n-BuLi) without transient protection (will attack C2-Br or C4-CH2Cl).

  • Avoid: Standard Pd(0) conditions unless C2 functionalization is desired first.

  • Preferred: Radical pathways (Minisci) or Ir(III) catalysis (Borylation).

Methodology 1: C6-H Alkylation via Photoredox Minisci Reaction

Objective: Install alkyl groups at the C6 position (most accessible and electronically activated) without disturbing the C2-Br or C4-CH2Cl handles. Mechanism: The electron-withdrawing CF3 group activates the pyridine ring toward nucleophilic radical attack at C6.

Protocol

Note: Traditional Minisci conditions (AgNO3/Persulfate/Acid) are harsh and may hydrolyze the chloromethyl group. This protocol uses a mild photoredox approach.

Reagents:

  • Substrate: 1.0 equiv (this compound)

  • Alkylating Agent: 2.0 equiv (Carboxylic acid R-COOH or Alkyl Trifluoroborate)

  • Photocatalyst: 2 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6

  • Oxidant: 1.5 equiv (NH4)2S2O8

  • Solvent: DMSO:H2O (4:1) or pure DMSO (to protect -CH2Cl)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, charge the Substrate (0.5 mmol), Carboxylic Acid (1.0 mmol), and Photocatalyst (0.01 mmol).

  • Solvent Addition: Add DMSO (2.0 mL) and degas by sparging with Argon for 10 minutes. Critical: Oxygen quenches the excited state of the catalyst.

  • Oxidant Addition: Add (NH4)2S2O8 (0.75 mmol) quickly under Argon flow. Cap the vial.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C).

  • Monitoring: Monitor by LC-MS at 2, 4, and 16 hours. Look for the mass [M + R - H].

  • Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The CF3 group lowers the LUMO of the pyridine, making it a "radical trap." The nucleophilic alkyl radical attacks C6 exclusively due to the blocking effects of substituents at 2, 3, and 4.

Methodology 2: C-H Borylation (Iridium-Catalyzed)

Objective: Install a Boronic Acid Pinacol Ester (Bpin) group. This creates a versatile handle for Suzuki coupling orthogonal to the C2-Br (i.e., you can couple the Bpin first, then the Br, or vice versa depending on catalyst choice). Regioselectivity: Iridium catalysis is sterically governed.

  • C6-H: Flanked by N (small) and C5-H.

  • C5-H: Flanked by C4-CH2Cl (large) and C6-H.

  • Prediction: C6 is the primary site. If N-coordination inhibits C6, C5 may be observed as a minor isomer.

Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Boron Source: 1.0 equiv Bis(pinacolato)diboron (B2pin2)

  • Catalyst Precursor: 1.5 mol% [Ir(OMe)(COD)]2

  • Ligand: 3.0 mol% dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine)

  • Solvent: THF or MTBE (Anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk: Perform all steps under N2 or Ar atmosphere.

  • Catalyst Premix: In a small vial, mix [Ir(OMe)(COD)]2 (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Assembly: In a pressure tube, dissolve the Substrate (1.0 mmol) and B2pin2 (1.0 mmol) in THF (2 mL). Add the catalyst solution.

  • Heating: Seal the tube and heat to 60°C for 4-12 hours. Note: Overheating (>80°C) may cause protodeboronation or C-Br insertion.

  • Workup: Cool to RT. Pass through a short plug of silica gel (eluting with Et2O) to remove the catalyst. Concentrate in vacuo.

  • Analysis: Check 1H NMR. The disappearance of the C6-H signal (typically a doublet or singlet around 8.5 ppm) confirms borylation.

Methodology 3: Directed C6-H Arylation (N-Oxide Route)

Objective: If direct Pd-catalysis fails due to C2-Br interference, the Fagnou Strategy (via N-Oxide) is the gold standard for C6 functionalization. Prerequisite: Oxidation of Pyridine to Pyridine N-Oxide.

Protocol

Phase 1: N-Oxidation

  • Treat Substrate with m-CPBA (1.2 equiv) in DCM at 0°C -> RT.

  • Wash with NaHCO3 to remove m-CBA. Isolate the N-oxide. Note: The EWG CF3 may make N-oxidation sluggish; heating to 40°C or using Urea-H2O2/TFAA may be required.

Phase 2: Pd-Catalyzed C-H Arylation

  • Reagents: N-Oxide Substrate (1.0 equiv), Aryl Bromide (Coupling Partner), Pd(OAc)2 (5 mol%), P(t-Bu)3 (10 mol%), K2CO3.

  • Condition: Toluene, 100°C.

  • Post-Reaction: Reduction of N-oxide (using PCl3 or Zn/NH4Cl) restores the pyridine.

Visualization: Decision Logic & Workflow

CH_Activation_Strategy Start Substrate: This compound Decision Target Modification? Start->Decision Path_Alkyl C6-Alkyl Group (Methyl, Ethyl, etc.) Decision->Path_Alkyl Alkyl Chain Path_Baryl C6-Aryl/Boryl Handle (Suzuki Ready) Decision->Path_Baryl Aryl/HetAryl Method_Minisci Protocol 1: Minisci Reaction (Photoredox/Radical) Path_Alkyl->Method_Minisci Best Selectivity Method_Ir Protocol 2: Ir-Catalyzed Borylation (Steric Control) Path_Baryl->Method_Ir Mildest Conditions Method_NOxide Protocol 3: N-Oxide Activation (Pd-Catalyzed) Path_Baryl->Method_NOxide If Ir fails Product_1 Product A: 6-Alkyl-2-Br-4-CH2Cl-3-CF3-Py Method_Minisci->Product_1 Ir(ppy)3 / Blue LED Product_2 Product B: 6-Bpin-2-Br-4-CH2Cl-3-CF3-Py Method_Ir->Product_2 [Ir(OMe)(COD)]2 / dtbpy Product_3 Product C: 6-Aryl-2-Br-4-CH2Cl-3-CF3-Py Method_NOxide->Product_3 Pd(OAc)2 / P(tBu)3

Figure 1: Decision tree for selecting the appropriate C-H activation strategy based on the desired functionalization outcome.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Hydrolysis of -CH2Cl Aqueous conditions in Minisci reaction.Switch to non-aqueous radical sources (e.g., Zn sulfinates) or use pure DMSO/MeCN.
Loss of C2-Br Pd-catalysis: Oxidative addition occurred at C-Br.Switch to Ir-catalyzed borylation (does not react with Ar-Br) or use Radical methods.
Low Conversion (Ir-Borylation) Catalyst poisoning by Pyridine Nitrogen.Increase ligand (dtbpy) loading to compete with substrate binding.
Regio-scrambling (C5 vs C6) Steric bulk of C4-CH2Cl insufficient.Use a bulkier ligand on Iridium (e.g., tmphen) to force C6 selectivity.

References

  • Minisci Reaction on Electron-Deficient Pyridines

    • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. Link

  • Iridium-Catalyzed Borylation of Halogenated Heterocycles

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 124(3), 390–391. Link

  • Pyridine N-Oxide C-H Activation (Fagnou Conditions)

    • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: Targets, Mechanistic Considerations, and Future Trends. Chemical Communications, (12), 1253–1264. Link

  • Photoredox Alkylation of Heterocycles

    • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis. Nature, 480, 224–228. Link

Application Note: Precision Optimization of Buchwald-Hartwig Amination for 2-Bromo-3-(trifluoromethyl)pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Ortho-Trifluoromethyl" Challenge

Coupling amines to 2-bromo-3-(trifluoromethyl)pyridine presents a unique intersection of electronic activation and steric obstruction. Unlike simple aryl halides, this substrate class suffers from the "Ortho-Effect," where the bulky 3-CF₃ group (Van der Waals radius ~2.2 Å, larger than a methyl group) hinders the active site.

While the electron-withdrawing nature of the pyridine ring and the -CF₃ group activates the C-Br bond for oxidative addition, it simultaneously creates two failure modes:

  • Steric Crowding: The 3-CF₃ group blocks the coordination of the incoming amine and the palladium center, slowing down the rate-determining step (Reductive Elimination).

  • Competitive SNAr: The highly electrophilic 2-position is prone to background Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, leading to uncatalyzed, often messy side reactions.

The Solution: This protocol utilizes Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts with bulky dialkylbiarylphosphine ligands. These systems ensure rapid oxidative addition while creating a "ligand pocket" that forces reductive elimination despite the steric bulk.

Mechanistic Logic & Ligand Selection[1][2]

To ensure success, we must move beyond generic conditions (e.g., Pd(PPh₃)₄ or simple BINAP). The mechanism requires a ligand that is bulky enough to promote reductive elimination but flexible enough to accommodate the 3-CF₃ group.

The Ligand Decision Matrix

The choice of ligand is strictly dictated by the nucleophile (amine) type .

Amine ClassRecommended LigandWhy?
Primary Aliphatic BrettPhos Optimized for primary amines; prevents β-hydride elimination.
Secondary Aliphatic RuPhos Excellent for secondary amines; steric bulk promotes RE.
Anilines (Primary/Sec) BrettPhos or tBuXPhos Handles weaker nucleophiles effectively.[1]
Amides / Carbamates tBuBrettPhos specifically tuned for amidations (lower pKa nucleophiles).
Visualizing the Workflow

The following decision tree outlines the logical flow for experimental design.

G Start Substrate: 2-Bromo-3-CF3-Pyridine CheckNu Identify Nucleophile (Amine) Start->CheckNu PrimAliph Primary Aliphatic (R-NH2) CheckNu->PrimAliph SecAliph Secondary Aliphatic (R2-NH) CheckNu->SecAliph Aniline Aniline / Heteroaniline (Ar-NH2) CheckNu->Aniline Ligand1 LIGAND: BrettPhos (Use Pd-G4-BrettPhos) PrimAliph->Ligand1 Ligand2 LIGAND: RuPhos (Use Pd-G4-RuPhos) SecAliph->Ligand2 Aniline->Ligand1 Primary Ligand3 LIGAND: tBuXPhos (Use Pd-G4-tBuXPhos) Aniline->Ligand3 Secondary BaseCheck Base Selection Ligand1->BaseCheck Ligand2->BaseCheck Ligand3->BaseCheck LiHMDS LiHMDS (1.0M in THF) *Preferred for 3-CF3 Pyridines* BaseCheck->LiHMDS High Sterics/Low pKa NaOtBu NaOtBu (Standard) BaseCheck->NaOtBu Robust Substrates Cs2CO3 Cs2CO3 (Base Sensitive Groups) BaseCheck->Cs2CO3 Esters/Nitriles Present

Figure 1: Experimental decision tree for ligand and base selection based on amine class.

Protocol 1: The "Scout" Screen (Micro-Scale Optimization)

Purpose: To rapidly identify the optimal ligand/base combination before scale-up. Scale: 0.1 mmol (approx. 25 mg of substrate).

Reagents
  • Substrate: 2-Bromo-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalysts (Precatalysts):

    • Pd-G4-BrettPhos

    • Pd-G4-RuPhos

  • Bases:

    • LiHMDS (1.0 M in THF) – Recommended for hindered pyridines to prevent poisoning.

    • NaOtBu (Solid)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Procedure
  • Setup: Prepare 4 reaction vials (2 mL size) with stir bars.

    • Vial A: BrettPhos + LiHMDS[2][3]

    • Vial B: BrettPhos + NaOtBu

    • Vial C: RuPhos + LiHMDS[1][3]

    • Vial D: RuPhos + NaOtBu

  • Solids: Charge vials with the aryl halide (1.0 equiv), solid amine (if applicable), and solid base (NaOtBu, 1.2 equiv) if using.

    • Note: Do not add LiHMDS yet.

  • Catalyst: Add 2-4 mol% of the respective Pd-G4 precatalyst.

  • Purge: Cap vials and purge with Nitrogen/Argon for 5 minutes.

  • Liquids: Inject anhydrous solvent (concentration 0.1 M, ~1 mL). Add liquid amine (1.2 equiv).

  • LiHMDS Addition: If using LiHMDS, add it dropwise now (1.2 equiv).

  • Reaction: Heat to 80–100 °C for 2–4 hours.

  • Analysis: Filter through a small pad of silica/Celite, elute with EtOAc, and analyze by LC-MS. Look for:

    • Conversion of SM (Starting Material).

    • Ratio of Product vs. Protodehalogenation (loss of Br).

Protocol 2: High-Yield Scale-Up (The "Production" Method)

Purpose: Optimized protocol for >1 gram scale synthesis using the best conditions identified above (typically BrettPhos/LiHMDS for this substrate). Self-Validating Step: The color change of the precatalyst upon activation confirms the initiation of the cycle.

Materials
  • Substrate: 2-Bromo-3-(trifluoromethyl)pyridine (1.0 g, 4.4 mmol).

  • Amine: 1.2 equiv.

  • Catalyst: Pd-G4-BrettPhos (0.02 equiv / 2 mol%).

    • Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%) – Only if G4 is unavailable, but G4 is preferred for consistency.

  • Base: LiHMDS (1.0 M in THF, 1.3 equiv).

  • Solvent: Anhydrous Toluene (Concentration: 0.2 M).

Step-by-Step Methodology
  • Reactor Prep: Flame-dry a 50 mL Schlenk flask or 3-neck round bottom flask. Cool under a stream of Argon.

  • Charge Solids: Add 2-Bromo-3-(trifluoromethyl)pyridine (1.0 g) and Pd-G4-BrettPhos (approx. 75-100 mg depending on MW).

    • Critical: If the amine is a solid, add it now.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous Toluene (22 mL). Stir to dissolve.

  • Amine Addition: If the amine is liquid, add it via syringe.

  • Base Activation (The Critical Step):

    • Add LiHMDS (1.0 M in THF) dropwise via syringe over 2 minutes at Room Temperature.

    • Observation: The solution should change color (often from pale yellow/orange to a darker amber or red-brown) indicating precatalyst activation (reduction to Pd(0)).

  • Heating: Place the flask in a pre-heated oil bath at 90 °C . Stir vigorously (800+ rpm).

    • Why? Good mixing is essential for heterogeneous base reactions, though LiHMDS is soluble, the resulting Li-halide salts may precipitate.

  • Monitoring: Check by HPLC/UPLC at 1 hour.

    • Expectation: This reaction is typically fast (1-3 hours) due to the activated nature of the pyridine ring.

    • Stop Condition: >98% conversion or if "Product" peak stalls and "Des-bromo" impurity increases.

  • Workup:

    • Cool to RT.

    • Quench with Saturated NH₄Cl (aq).

    • Extract with EtOAc (3x).

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography.

    • Note: 3-CF3 pyridines are often lipophilic; start with a low polarity gradient (e.g., 0-10% EtOAc/Hexanes).

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Switch to a bulkier ligand (tBuXPhos).[1] Ensure O₂ was fully removed.
No Reaction (SM remains) Catalyst poisoning or Oxidative Addition failure.Increase Temp to 110°C. Switch base to LiHMDS (if using NaOtBu) to prevent Pd-N coordination.
Protodehalogenation (Ar-H) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Hydride elimination or moisture.
Use anhydrous solvents. Switch to BrettPhos (resists

-elimination).
Homocoupling (Ar-Ar) Transmetallation issues.Reduce catalyst loading. Ensure amine is in slight excess.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][1][3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. Link

  • Fors, B. P., & Buchwald, S. L. (2010).[6] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society. Link

  • MIT Buchwald Lab Protocols. "General Procedures for Buchwald-Hartwig Amination." Link

Sources

Solvent Selection for Reactions Involving 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine: A Strategic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine is a valuable heterocyclic building block possessing two distinct reactive sites amenable to orthogonal functionalization. The strategic selection of solvents is paramount to controlling the chemoselectivity, reaction rate, and overall success of transformations at either the highly reactive 4-(chloromethyl) group via nucleophilic substitution or the 2-bromo position through palladium-catalyzed cross-coupling. This guide provides a detailed analysis of solvent effects, supported by established mechanistic principles, and delivers field-proven protocols for common synthetic applications.

Introduction: A Bifunctional Building Block

The synthetic utility of this compound stems from its two distinct electrophilic centers. The 4-(chloromethyl) group is an excellent substrate for classical SN2 reactions, behaving like a typical benzylic halide. Concurrently, the 2-bromo position, activated by the electron-withdrawing nature of the pyridine ring and the trifluoromethyl group, is primed for a variety of palladium-catalyzed cross-coupling reactions.[1]

The key to harnessing the full potential of this reagent lies in understanding how to address one site selectively over the other. While reaction conditions (temperature, nucleophile/reagent choice) are critical, the reaction solvent is arguably the most influential variable. The solvent dictates the solubility of reagents, influences the energy of transition states, and can directly participate in or inhibit reaction pathways. This document serves as a comprehensive guide to making rational solvent choices for this versatile substrate.

Physicochemical Profile & Solubility

A foundational understanding of the substrate's properties is the first step in solvent screening.

  • Molecular Formula: C₆H₃BrClF₃N

  • Molecular Weight: 278.45 g/mol

  • Appearance: Typically a liquid or low-melting solid.

  • Boiling Point: 84-85 °C at 14 mmHg.

  • Density: ~1.827 g/mL at 25 °C.

  • Solubility: As a halogenated, trifluoromethylated pyridine, the molecule exhibits moderate to high solubility in a range of common organic solvents. It is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN), as well as chlorinated solvents and ethers like Tetrahydrofuran (THF) and 1,4-dioxane.[2] Its solubility in water is expected to be very low.[3]

This solubility profile provides a broad palette of potential solvents, making the choice dependent on the specific chemistry being performed.

Core Principles of Solvent Selection

The choice of solvent is dictated by the reaction mechanism you wish to promote. The logical workflow for this decision is visualized below.

G sub Substrate: 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine rxn_type Select Target Reaction Site sub->rxn_type sn2_path C4-CH2Cl (Nucleophilic Substitution) rxn_type->sn2_path S N 2 cc_path C2-Br (Cross-Coupling) rxn_type->cc_path Coupling sn2_mech Mechanism: SN2 sn2_path->sn2_mech cc_mech Mechanism: Pd-Catalyzed (e.g., Suzuki-Miyaura) cc_path->cc_mech sn2_req Requirement: Stabilize polar transition state, do not solvate nucleophile sn2_mech->sn2_req cc_req Requirement: Solubilize organic substrate, inorganic base, and catalyst cc_mech->cc_req sn2_solvent Recommended Solvents: Polar Aprotic (MeCN, DMF, DMSO, Acetone) sn2_req->sn2_solvent cc_solvent Recommended Solvents: Aprotic + optional H2O (Dioxane/H2O, Toluene/H2O, DMF, THF) cc_req->cc_solvent

Caption: Solvent selection workflow based on reaction type.

For SN2 Reactions at the 4-(chloromethyl) Site

The reaction at the chloromethyl group proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] The ideal solvent for an SN2 reaction must:

  • Adequately dissolve the substrate and the nucleophile.

  • Promote the bimolecular reaction by stabilizing the charge-separated transition state without overly solvating and deactivating the nucleophile.

Polar aprotic solvents are the superior choice. They possess high dielectric constants that can stabilize the polar transition state, but they lack acidic protons (like O-H or N-H bonds) that would form a strong solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.[4]

For Cross-Coupling Reactions at the 2-Bromo Site

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involve a complex catalytic cycle.[5] The solvent system here has a more demanding role:

  • It must dissolve the organic substrate (our pyridine).

  • It must dissolve the organometallic coupling partner (e.g., a boronic acid).

  • It must dissolve, or at least facilitate the action of, the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[6]

  • It must keep the palladium catalyst soluble and active throughout the cycle.[5]

This often necessitates a mixed-solvent system. A relatively nonpolar, aprotic solvent like 1,4-dioxane or toluene is excellent for dissolving the organic components, while the addition of water helps to dissolve the inorganic base.[7] Polar aprotic solvents like DMF can sometimes be used alone as they offer a good compromise in solvating both organic and inorganic species.[6]

Data Summary: Properties of Recommended Solvents

The table below summarizes key properties of solvents discussed in this guide. This data is critical for planning reaction temperatures and understanding the solvent's intrinsic polarity.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Applications for Substrate
Acetonitrile (MeCN)8237.5Polar AproticSN2 Reactions
Dimethylformamide (DMF)15336.7Polar AproticSN2 Reactions, Cross-Coupling
Dimethyl Sulfoxide (DMSO)18946.7Polar AproticSN2 Reactions, Radical Reactions[8]
Acetone5621Polar AproticSN2 Reactions (lower temp.)
1,4-Dioxane1012.2Aprotic, EtherealCross-Coupling (often with water)
Tetrahydrofuran (THF)667.5Aprotic, EtherealCross-Coupling (often with water)[6]
Toluene1112.4NonpolarCross-Coupling (often with water)
Methanol (MeOH)6533Polar ProticGenerally avoided; can act as a nucleophile or interfere with organometallics.[9]

Experimental Protocols

The following protocols are designed as robust starting points for optimization. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nucleophilic Substitution with Morpholine (SN2)

This protocol details the selective functionalization of the 4-(chloromethyl) group. Acetonitrile is chosen as the ideal polar aprotic solvent to facilitate the SN2 reaction.[9]

G start Setup reagents 1. Dissolve Substrate (1 eq) in Acetonitrile (0.2 M) 2. Add Morpholine (1.2 eq) 3. Add K2CO3 (2.0 eq) start->reagents reaction Heat to 60-70 °C Stir for 4-6 hours Monitor by TLC/LC-MS reagents->reaction workup 1. Cool to RT 2. Filter off solids 3. Concentrate filtrate reaction->workup purify Purify by Column Chromatography (e.g., EtOAc/Hexanes) workup->purify

Caption: Experimental workflow for SN2 reaction.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.).

  • Solvent & Reagents: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M. To this solution, add morpholine (1.2 eq.) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Execution: Heat the mixture to 60-70 °C and stir vigorously. The reaction is typically complete within 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol describes the palladium-catalyzed coupling at the 2-bromo position. A 4:1 mixture of 1,4-dioxane and water is used to ensure all components remain in solution, a common and effective system for this transformation.[7]

Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to create an oxygen-free environment.

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water and degas it by sparging with argon for 20-30 minutes. Add the degassed solvent mixture to the Schlenk flask via syringe to achieve a concentration of 0.1-0.3 M with respect to the starting bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as determined by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Conclusion

The intelligent selection of solvents is a non-negotiable prerequisite for achieving high-yield, selective transformations of this compound. For nucleophilic substitution at the chloromethyl position, polar aprotic solvents like acetonitrile or DMF are strongly recommended to enhance SN2 kinetics. For palladium-catalyzed cross-coupling at the bromo-position, mixed solvent systems, particularly dioxane/water, provide the necessary environment to solubilize both organic and inorganic reagents, driving the catalytic cycle forward. The protocols and principles outlined in this guide offer a robust framework for researchers to build upon for their specific synthetic goals.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem. (2025).
  • Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine. The inherent reactivity of the benzylic chloride and the electronic nature of the substituted pyridine ring can present unique challenges. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these complexities, ensuring the acquisition of highly pure material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and commonly employed methods for purifying this compound are flash column chromatography and recrystallization. The choice is dictated by the physical state of your crude product and the nature of the impurities.

  • Flash Column Chromatography is the most versatile method, particularly for oily or semi-solid crude products and for separating closely related isomers or byproducts.[1][2]

  • Recrystallization is ideal if the target compound is a solid and the impurities have different solubility profiles. It is an excellent final polishing step to achieve high purity.

Q2: What are the most probable impurities I should anticipate from its synthesis?

Understanding potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes for halogenated and functionalized pyridines, you should be vigilant for:

  • Unreacted Starting Materials: Such as a corresponding picoline or lutidine precursor.

  • Isomeric Byproducts: Positional isomers formed during halogenation or functionalization steps are common challenges in pyridine chemistry.[3]

  • Over- or Under-Halogenated Species: For instance, species with an additional bromine or chlorine atom, or lacking one.

  • Hydrolysis Product: The 4-(chloromethyl) group is susceptible to hydrolysis, especially during aqueous workups, which would form the corresponding 4-(hydroxymethyl) alcohol.

  • Residual Catalysts or Reagents: Depending on the synthetic method, residual palladium (from coupling reactions) or other reagents may be present.[4]

Q3: How should I assess the purity of my final product?

A multi-technique approach is essential for a comprehensive purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structural integrity of the molecule and identifying any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.[3][5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect non-volatile impurities that are not observable by GC.

Q4: What are the recommended storage conditions for the purified compound?

Given the reactive chloromethyl group, proper storage is crucial to maintain purity. While specific stability data for this exact molecule is not extensively published, related compounds are often stored at low temperatures. For long-term storage, keeping the compound at -20°C or -80°C is advisable.[6] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture to prevent hydrolysis.

Purification Workflow Overview

The following diagram outlines a general workflow for proceeding from a crude reaction mixture to a highly pure, verified product.

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Analysis & Storage start Crude Reaction Mixture workup Aqueous Workup & Liquid-Liquid Extraction start->workup dry Dry Organic Layer & Evaporate Solvent workup->dry crude_solid Crude Product (Solid, Oil, or Semi-Solid) dry->crude_solid is_solid Is product a solid? crude_solid->is_solid column Flash Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes fractions Combine Pure Fractions column->fractions purity_check Purity Assessment (NMR, GC-MS, HPLC) recrystallize->purity_check fractions->purity_check final_product Pure Product purity_check->final_product storage Store under Inert Gas at Low Temperature final_product->storage G cluster_0 Troubleshooting Path start Poor Resolution or Peak Tailing in Chromatography check_tailing Is there peak tailing? start->check_tailing add_tea Add 0.1-1% Triethylamine to Eluent check_tailing->add_tea Yes optimize_solvent Systematically Vary Solvent Polarity (e.g., Hex/EtOAc ratio) check_tailing->optimize_solvent No add_tea->optimize_solvent change_solvent Try Alternative Solvent System (e.g., Hex/DCM) optimize_solvent->change_solvent run_gradient Run Gradient Column change_solvent->run_gradient end Improved Separation run_gradient->end

Sources

Overcoming steric hindrance in 3-(trifluoromethyl)pyridine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational | Queue Load: High | Topic: Steric Hindrance Mitigation

Welcome to the Heterocycle Functionalization Helpdesk

Ticket Subject: Overcoming Steric & Electronic Conflicts in 3-(Trifluoromethyl)pyridine (3-CF3-Py) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Case Overview: You are likely encountering stalled reactions or poor regioselectivity with 3-CF3-Py. While the trifluoromethyl group is a potent electron-withdrawing group (EWG) that should theoretically activate the ring for nucleophilic attack, its steric bulk (A-value ~2.1, similar to an isopropyl group) creates a "kinetic wall" at the adjacent C2 and C4 positions.

This guide treats your chemical challenges as "Support Tickets." Select the scenario below that matches your failure mode.

Ticket #001: SNAr Stalling at the 2-Position

User Report: "I am trying to displace a 2-chloro-3-(trifluoromethyl)pyridine with a secondary amine. The reaction works on the 4-chloro isomer but yields <10% on the 2-chloro isomer, even at reflux."

Root Cause Analysis (The Ortho-Effect): You are fighting a conflict between electronics and sterics.

  • Electronic: The C3-CF3 group pulls electron density, making C2 highly electrophilic (Good for SNAr).

  • Steric: The bulky CF3 group physically blocks the trajectory of the incoming nucleophile at C2 (Bad for SNAr). The transition state energy is too high for standard conditions.

Troubleshooting Protocol:

Option A: The "Halogen Swap" (Kinetic Boost) Chlorine is often too large and not electronegative enough to overcome the steric barrier here. Switch to Fluorine .

  • Why: The C-F bond is shorter, but the high electronegativity of F lowers the LUMO energy of the ring significantly more than Cl, accelerating the rate-determining step (nucleophilic addition).

  • Evidence: 2-Fluoro-3-(trifluoromethyl)pyridine reacts 100-300x faster than the chloro-analog in SNAr manifolds.

Option B: The "High-Pressure" Workaround If you must use the chloride, standard reflux is insufficient.

  • Method: Use a sealed pressure vial (microwave or Q-tube).

  • Conditions: 140–160 °C in NMP or DMSO. The high dielectric constant of DMSO stabilizes the Meisenheimer complex.

Data Comparison: SNAr Efficiency

Substrate (X) Nucleophile Solvent/Temp Yield (24h) Status
Cl Morpholine THF / 65°C < 5% ❌ Stalled
Cl Morpholine DMSO / 140°C 65% ⚠️ Moderate

| F | Morpholine | THF / 65°C | 92% | ✅ Solved |

Ticket #002: Buchwald-Hartwig Coupling Failure (Catalyst Death)

User Report: "Standard Pd(OAc)2/BINAP conditions give 0% conversion on 2-chloro-3-(trifluoromethyl)pyridine. The catalyst seems to decompose."

Root Cause Analysis: The 3-CF3 group inhibits the Reductive Elimination step.

  • Oxidative Addition: Fast (activated C-Cl bond).

  • Reductive Elimination: The Pd center becomes crowded. The bulky CF3 group clashes with the bulky phosphine ligands (like BINAP), preventing the formation of the C-N bond. The catalyst rests as an inactive dimer or precipitates as Pd-black.

Troubleshooting Protocol:

Solution: Ligand Engineering (The "Flexible Bulk" Strategy) You need a ligand that is bulky enough to promote reductive elimination but flexible enough to accommodate the CF3 group.

  • Primary Recommendation: BrettPhos or RuPhos (Buchwald 3rd/4th Gen Precatalysts).

  • Why: These dialkylbiaryl phosphines have specific "pockets" that allow the substrate to rotate. RuPhos is particularly good for secondary amines; BrettPhos for primary.

  • Precatalyst: Use Pd-G4 precatalysts (e.g., RuPhos-Pd-G4). This ensures immediate generation of the active LPd(0) species without requiring an induction period that allows side reactions.

Visualizing the Bottleneck (Graphviz)

BuchwaldMechanism cluster_cycle Catalytic Cycle Bottleneck Step1 Active Catalyst [L-Pd(0)] Step2 Oxidative Addition (Fast due to EWG) Step1->Step2 Ar-Cl Step3 Amine Binding (Steric Crowding) Step2->Step3 HNR2 + Base Step4 Reductive Elimination (BLOCKED by CF3) Step3->Step4 Transition State Step4->Step1 Product Release Dead Pd-Black (Precipitate) Step4->Dead Catalyst Decomposition

Caption: The critical failure point in cross-coupling 3-CF3-pyridines is the reductive elimination step, where steric clash leads to catalyst death.

Ticket #003: Regioselectivity Drift in Minisci Reactions

User Report: "I am trying to add an alkyl group via radical substitution (Minisci). I expected attack at C2, but I'm getting a mixture of C4 and C6, or mostly C6."

Root Cause Analysis: Radical additions are governed by SOMO-LUMO interactions and sterics.

  • Electronic Bias: The N-atom activates C2 and C4. The CF3 group (at C3) further activates C2 and C4 via induction.

  • Steric Reality: The C3-CF3 group effectively "shields" C2 and C4.

    • C2: Blocked by N (lone pair repulsion) and C3-CF3.

    • C4: Blocked by C3-CF3.

    • C6: The most sterically accessible position (The "Open Goal").

Troubleshooting Protocol:

Strategy: Controlling the Site of Attack

  • To Target C6 (The Path of Least Resistance): Use standard Minisci conditions (AgNO3/Persulfate). The steric bulk of the CF3 group will naturally direct the radical to the distal C6 position.

  • To Target C4 (The Challenge): You must block C6 or use a smaller radical source.

    • Note: Direct C2 functionalization via Minisci on this substrate is rarely high-yielding due to the "double blockage" (N-lone pair + CF3).

Regioselectivity Map (Graphviz)

Regioselectivity Center 3-(Trifluoromethyl)pyridine C2 Position C2 High Electronic Activation SEVERE Steric Block Center->C2 Nucleophiles (Small) C4 Position C4 Moderate Activation Moderate Steric Block Center->C4 S_NAr (if 4-Cl) C6 Position C6 Standard Activation STERICALLY OPEN Center->C6 Radicals (Minisci)

Caption: Regioselectivity outcomes based on the interplay between the C3-CF3 steric bulk and electronic activation.

Quick Reference: Experimental Conditions
Reaction TypeRecommended ReagentsCritical Parameter
SNAr (C2) Substrate: 2-Fluoro -3-CF3-PyBase: K2CO3 or DIPEASolvent: DMSOTemperature control (avoid exotherms with F-substrates).
Buchwald (C2) Catalyst: RuPhos-Pd-G4 (2-5 mol%)Base: NaOtBu (strong) or Cs2CO3 (weak)Solvent: Toluene or DioxaneOxygen exclusion is vital. Use pre-catalysts to skip activation steps.
Minisci (C6) Radical Source: Carboxylic Acid + (NH4)2S2O8 + AgNO3Solvent: DCM/Water (biphasic)Vigorous stirring is required for biphasic radical transfer.
References
  • SNAr Kinetics & Fluorine Effect

    • Reaction of 2-fluoropyridines vs 2-chloropyridines.[1][2]

    • Source: Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of Fluorin
    • (Representative Concept)

  • Buchwald-Hartwig on Hindered Pyridines

    • Pd-Catalyzed Amination of Hindered Heterocycles using Dialkylbiaryl Phosphines.
    • Source: Chemical Science, "The Pd-catalyzed amin
  • Minisci Regioselectivity

    • Innate C-H functionaliz
    • Source: Chemical Reviews, "Minisci Reactions: Versatile C-H Functionaliz
  • C-H Activation/Borylation

    • Steric control in Ir-catalyzed boryl
    • Source: Journal of the American Chemical Society, "Iridium-Catalyzed C-H Boryl

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Low Yield or Incomplete Conversion

One of the most common issues encountered in the Suzuki-Miyaura coupling of complex substrates like this compound is low yield or incomplete consumption of the starting material. The reaction temperature is a pivotal factor influencing the reaction's success. This guide will walk you through a systematic approach to optimizing this parameter.

Initial Assessment: Where Did My Reaction Go Wrong?

Before adjusting the temperature, it's crucial to analyze the crude reaction mixture to understand the potential cause of the low yield. Common scenarios include:

  • Unreacted Starting Material: A significant amount of the this compound remains. This often points to issues with catalyst activity or insufficient energy to overcome the activation barrier.

  • Formation of Side Products: The desired product is present, but accompanied by significant impurities. High temperatures can sometimes lead to side reactions like dehalogenation or decomposition.[1]

  • Homocoupling of Boronic Acid/Ester: The boronic acid or ester couples with itself, forming a biaryl byproduct. This can be influenced by several factors, including temperature.

Troubleshooting Flowchart: A Step-by-Step Approach to Temperature Optimization

This flowchart provides a logical sequence for troubleshooting and optimizing the reaction temperature.

Caption: Troubleshooting workflow for temperature optimization.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have during your experiments.

Q1: What is a good starting temperature for the Suzuki coupling of this compound?

A general and effective starting point for many Suzuki-Miyaura reactions is 60°C. However, for a substrate like this compound, which is an electron-deficient heteroaryl halide, a slightly higher starting temperature in the range of 80-100°C is often necessary to facilitate the oxidative addition step.[2][3][4] It is always recommended to perform a temperature screen to find the optimal conditions for your specific coupling partners.[5]

Q2: How does temperature mechanistically influence the Suzuki-Miyaura coupling reaction?

Temperature plays a critical role in several steps of the catalytic cycle:

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl bromides.[6] Increasing the temperature provides the necessary activation energy for the palladium catalyst to insert into the carbon-bromine bond.

  • Reductive Elimination: This final step, which forms the desired C-C bond, is also promoted by higher temperatures.

  • Catalyst Stability: While higher temperatures increase reaction rates, they can also lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[7]

  • Side Reactions: Elevated temperatures can promote undesired side reactions such as dehalogenation (replacement of the bromine with a hydrogen atom) and protodeboronation of the boronic acid.[1]

The goal of temperature optimization is to find a balance that ensures a sufficient reaction rate while minimizing catalyst decomposition and side product formation.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X (Temperature Dependent) Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl [R'-B(OR)2(Base)]- (Temperature can influence rate) RedElim Reductive Elimination RedElim->Pd0 Forms C-C bond (Promoted by heat) Product Ar-Ar' RedElim->Product Base_Boronic R'-B(OR)2 + Base ArylHalide Ar-X

Caption: The Suzuki-Miyaura catalytic cycle, highlighting temperature-sensitive steps.

Q3: I'm observing a significant amount of dehalogenated byproduct. How can I mitigate this by adjusting the temperature?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that can be exacerbated by high temperatures.[1] If you observe the formation of 4-chloromethyl-3-(trifluoromethyl)pyridine in your reaction mixture, it is a strong indication that the reaction temperature is too high.

Recommended Action:

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., decrease in 10°C increments).

  • Monitor Reaction Time: A lower temperature may require a longer reaction time to achieve full conversion. Monitor the reaction closely by TLC or LC-MS.

  • Consider a More Active Catalyst: If lowering the temperature significantly slows down the desired reaction, you may need to switch to a more active palladium pre-catalyst or ligand that can operate efficiently at lower temperatures.[8]

Q4: My starting material and boronic acid are not fully soluble at lower temperatures. What should I do?

Poor solubility can significantly hinder the reaction rate. While increasing the temperature is a common solution to improve solubility, it may not be ideal if it promotes side reactions.[7]

Alternative Strategies:

  • Solvent Screening: Experiment with different solvent systems. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic solvent like DMF can sometimes improve solubility.[7]

  • Use of a Co-solvent: The addition of water as a co-solvent is common in Suzuki reactions and can aid in dissolving the base and the boronic acid.

  • Phase-Transfer Catalysis: For biphasic reactions, a phase-transfer catalyst can help shuttle the reactants between the organic and aqueous phases.[7]

Q5: What is the recommended experimental procedure for a temperature optimization study?

A systematic approach is key to efficiently determining the optimal temperature.

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

Objective: To determine the optimal reaction temperature for the coupling of this compound with a selected arylboronic acid, maximizing product yield while minimizing side product formation.

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

  • Heating block or oil baths set to different temperatures

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, arylboronic acid, base, and palladium catalyst to a series of identical reaction vials.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.

  • Heating: Place the vials in pre-heated blocks at a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, and 110°C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction for analysis by TLC or LC-MS to assess the conversion and formation of byproducts. Continue to monitor at regular intervals.

  • Data Analysis: Once the reactions have reached completion or a set endpoint, quench the reactions and analyze the crude mixtures to determine the yield of the desired product and the percentage of any major side products at each temperature.

  • Data Summary: Compile the results in a table for easy comparison.

Table 1: Example Data from a Temperature Screening Study

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Desired Product Yield (%)Dehalogenated Byproduct (%)
60124540<1
70127570<1
80895902
906>99925
1004>998512
1104>997818

This data allows for a clear visualization of the optimal temperature that balances reaction rate and selectivity. In this example, 90°C provides the highest yield of the desired product with minimal side reactions.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and time screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Retrieved from [Link]

  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when using this reagent in basic conditions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing low yields and multiple side products in my reaction with this compound when using a basic amine as a nucleophile. What could be the cause?

Answer:

The issue of low yields and the formation of multiple byproducts when reacting this compound with basic amines is a common challenge. The root cause lies in the multiple reactive sites of the molecule, which can lead to several competing reaction pathways under basic conditions.

Primary Reactive Sites and Competing Reactions:

  • SN2 Reaction at the Chloromethyl Group: The 4-chloromethyl group is highly susceptible to nucleophilic substitution (SN2) by your amine. This is often the desired reaction pathway to form the corresponding 4-(aminomethyl)pyridine derivative.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group. This makes the ring susceptible to SNAr, where the amine can displace the bromo or chloro substituents.

  • Base-Induced Decomposition: Strong bases can promote decomposition pathways, including elimination and polymerization.

The following diagram illustrates the potential competing reaction pathways:

G cluster_main This compound + Basic Amine (R2NH) cluster_products Potential Products & Byproducts Start This compound Desired Desired SN2 Product (4-Aminomethyl derivative) Start->Desired SN2 at -CH2Cl (Favored by mild bases, lower temperatures) SNAr_Br SNAr Product (2-Amino derivative) Start->SNAr_Br SNAr at 2-Bromo (Stronger bases, higher temperatures) SNAr_Cl SNAr Product (Ring-Cl substitution) Start->SNAr_Cl SNAr at Ring-Cl (Less likely than Br) Decomp Decomposition Products (e.g., dimers, polymers) Start->Decomp Decomposition (Strong bases) Amine Basic Amine (R2NH) Amine->Desired Amine->SNAr_Br Amine->SNAr_Cl Amine->Decomp

Caption: Competing reaction pathways of this compound with a basic amine.

Troubleshooting Steps:

  • Choice of Base: If your amine is the nucleophile, avoid using an additional strong base. If a base is required to deprotonate a nucleophile, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or a weak inorganic base like potassium carbonate.

  • Temperature Control: Run your reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start with 0 °C or even lower and slowly warm up if necessary. Higher temperatures tend to favor SNAr and decomposition.

  • Order of Addition: Add the base slowly to the reaction mixture containing your nucleophile and the pyridine derivative. This helps to keep the concentration of the free base low at any given time.

  • Solvent Effects: Use a polar aprotic solvent such as THF, DMF, or acetonitrile. These solvents can help to solvate the ions and may influence the selectivity of the reaction.

Question 2: My compound appears to be degrading during aqueous workup with a basic solution (e.g., NaHCO3 or Na2CO3 wash). How can I confirm this and what are the likely degradation products?

Answer:

Degradation during a basic aqueous workup is a significant concern due to the reactivity of the chloromethyl group. The primary degradation pathway under these conditions is hydrolysis.

Hydrolysis of the Chloromethyl Group:

The chloromethyl group is benzylic-like and is prone to hydrolysis, especially in the presence of a base, to form the corresponding 4-(hydroxymethyl)pyridine derivative. This reaction proceeds via an SN2 mechanism with hydroxide ions or even water acting as the nucleophile.

The following diagram illustrates the hydrolysis pathway:

G Start 2-Bromo-4-chloromethyl- 3-(trifluoromethyl)pyridine Product 4-(Hydroxymethyl) derivative (Hydrolysis Product) Start->Product SN2 Hydrolysis Base Aqueous Base (e.g., NaHCO3, H2O) Base->Product

Caption: Hydrolysis of the chloromethyl group under basic aqueous conditions.

Confirmation of Degradation and Identification of Byproducts:

To confirm degradation and identify the hydrolysis product, you can employ the following analytical techniques:

Analytical TechniqueExpected Observations for Degradation
Thin Layer Chromatography (TLC) Appearance of a new, more polar spot (lower Rf value) corresponding to the alcohol.
High-Performance Liquid Chromatography (HPLC) A new peak with a different retention time, typically eluting earlier for the more polar alcohol.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) A new peak in the chromatogram with a mass spectrum corresponding to the molecular ion of the hydroxymethyl derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Disappearance of the chloromethyl signal (-CH2Cl) and appearance of a new signal for the hydroxymethyl group (-CH2OH), often with a different chemical shift and coupling pattern.

Troubleshooting and Mitigation Strategies for Workup:

  • Use a Weaker Base: If a basic wash is necessary, use a milder base like sodium bicarbonate instead of stronger bases like sodium carbonate or sodium hydroxide.

  • Minimize Contact Time: Perform the aqueous wash quickly and at a low temperature (e.g., with ice-cold solutions).

  • Avoid Phase Transfer Catalysts: These can accelerate the hydrolysis of the chloromethyl group.

  • Alternative Workup: Consider a non-aqueous workup if possible, or use a solid-phase scavenger to remove acidic impurities.

Question 3: Can the 2-bromo substituent be displaced under basic conditions?

Answer:

Yes, the 2-bromo substituent on the pyridine ring can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism, especially under forcing conditions (stronger bases, higher temperatures). The trifluoromethyl group at the 3-position significantly activates the ring towards nucleophilic attack.

Factors Influencing the Displacement of the 2-Bromo Group:

  • Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, or primary/secondary amines at elevated temperatures) are more likely to displace the bromide.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the SNAr reaction to occur.

  • Solvent: Polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions.

It is important to note that in many cases, the 4-chloromethyl group is more reactive towards nucleophiles under milder conditions than the 2-bromo group. However, as the reaction conditions become more vigorous, the possibility of SNAr at the 2-position increases.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in a Basic Solution by HPLC

This protocol allows for the quantitative assessment of the stability of the title compound in the presence of a base.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Selected base (e.g., triethylamine, sodium bicarbonate)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare the Reaction Mixture: In a clean vial, mix the stock solution with a solution of the chosen base in a suitable solvent (e.g., acetonitrile/water). The final concentration of the pyridine derivative and the base should be known.

  • Time-Point Analysis: At regular time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately dilute the aliquot with the mobile phase to quench the reaction and prepare it for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system. Monitor the disappearance of the peak corresponding to the starting material and the appearance of any new peaks corresponding to degradation products.

  • Quantification: Calculate the percentage of the remaining starting material at each time point by comparing the peak area to the initial peak area at t=0.

References

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Google Patents. (n.d.). Method for hydrolysis of aromatic chloromethyl compounds - JP2007186440A.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 55 6. analytical methods. [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Wikipedia. (n.d.). Benzyl chloride. [Link]

Sources

Catalyst selection for cross-coupling 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection for Cross-Coupling 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: Advanced Pyridine Coupling

Status: Operational Ticket ID: PYR-CF3-CL-001 Subject: Chemoselective coupling of sterically hindered, multi-halogenated pyridines.

Introduction: The Substrate Challenge

You are attempting to cross-couple This compound . This is a "Red Flag" substrate in medicinal chemistry due to three competing electronic and steric vectors that often lead to reaction failure or complex mixtures.

The Triad of Difficulty:

  • Steric Wall (3-CF₃): The trifluoromethyl group at C3 creates significant steric bulk, shielding the C2-bromide. This inhibits the approach of the Palladium catalyst during the oxidative addition step.

  • Poisoning Risk (Pyridine N): The basic nitrogen is prone to coordinating with the Pd center, displacing ligands and forming inactive "Pd-black" precipitates.

  • The "Trojan Horse" (4-CH₂Cl): While the C2-Br is the intended target, the C4-chloromethyl group is a benzylic-like electrophile. It is susceptible to both competitive oxidative addition (loss of chemoselectivity) and nucleophilic attack by the base (hydrolysis/polymerization).

Module 1: Critical Catalyst Architecture

To overcome the steric wall of the CF₃ group while preventing N-coordination, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often insufficient. You require a catalyst system with specific architectural features.[1][2]

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald Type)Why: These ligands are bulky and electron-rich. The bulk (e.g., cyclohexyl groups) forces reductive elimination despite the CF₃ crowding. The electron richness accelerates oxidative addition into the hindered C-Br bond.
Top Pick XPhos or SPhos XPhos: Excellent for avoiding N-poisoning due to its sheer size.SPhos: Highly active for heteroaryl chlorides/bromides; provides stability.
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Use a source of Pd(0) or Pd(II) that allows the bulky ligand to bind freely. Avoid pre-ligated precursors like Pd(PPh₃)₄ which introduce competing triphenylphosphine.
Alternative Pd-PEPPSI-IPr Why: The NHC (N-Heterocyclic Carbene) ligand is tightly bound and resists displacement by the pyridine nitrogen. It acts as a "throw-and-go" robust catalyst.
Visualizing the Selection Logic

CatalystSelection cluster_0 Decision Logic Start Start: Select Catalyst StericCheck Is C3-CF3 present? Start->StericCheck BaseSens Is CH2Cl base sensitive? StericCheck->BaseSens Yes (High Sterics) Standard Standard Pd(dppf)Cl2 (Likely Fails) StericCheck->Standard No SPhos Use SPhos/XPhos (Bulky/Rich) BaseSens->SPhos Mild Base Needed PEPPSI Use Pd-PEPPSI-IPr (NHC Stabilized) BaseSens->PEPPSI High Stability Needed

Caption: Decision matrix for selecting ligands based on steric hindrance and substrate sensitivity.

Module 2: Chemoselectivity Management (The CH₂Cl Problem)

The 4-chloromethyl group is your biggest liability. It reacts via


 mechanisms with strong bases.

Protocol Adjustments:

  • Base Selection: STOP using alkoxides (NaOtBu, KOtBu). These will attack the -CH₂Cl immediately to form ethers.

    • Use: Inorganic carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ).[3] These are strong enough to activate the boronic acid but poor nucleophiles for
      
      
      attack.
  • Solvent System: Avoid alcohols if possible to prevent solvolysis.

    • Preferred: Dioxane/Water (anhydrous conditions if hydrolysis is observed) or Toluene/Water.[4]

  • Temperature: Keep reaction temperature below 100°C. High heat promotes oxidative addition into the C-Cl bond of the chloromethyl group (breaking chemoselectivity).

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately upon heating, and no product formed. Why?

Diagnosis: Catalyst Decomposition ("Pd Black"). Cause: The pyridine nitrogen atom coordinated to the Palladium, displacing your phosphine ligand. Once the ligand is gone, Pd aggregates into inactive metal particles. Solution:

  • Switch to XPhos or BrettPhos . These ligands are so bulky they physically block the pyridine nitrogen from binding to the Pd center.

  • Increase ligand-to-metal ratio to 2:1 or 3:1 to shift the equilibrium toward the active catalyst.

Q2: I see the product, but also a significant amount of a "dimer" or byproduct where the CH₂Cl is gone.

Diagnosis: Loss of Chemoselectivity. Cause: The catalyst is too active, or the temperature is too high, causing oxidative addition into the benzylic C-Cl bond after or instead of the C-Br bond. Solution:

  • Lower the temperature (try 60-80°C).

  • Switch Catalyst: If using SPhos (very active), step down to Pd(dppf)Cl₂ only if sterics allow, or use Bis(triphenylphosphine)palladium(II) dichloride which is less prone to activating alkyl chlorides.

Q3: My starting material is disappearing, but I'm getting a polar spot that isn't the product.

Diagnosis: Nucleophilic Attack on Chloromethyl. Cause: Your base is attacking the 4-CH₂Cl group. Solution:

  • Check your base.[3][4] Are you using hydroxide or ethoxide? Switch to anhydrous

    
     .
    
  • Check your solvent.[4][5] Are you using Ethanol or Methanol? Switch to THF or Dioxane .

Module 4: Validated Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of this compound

  • Preparation:

    • Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos (4 mol%).

    • Add Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%). Note: Pre-mixing Pd and Ligand in solvent for 5 mins is recommended.

    • Add

      
        (2.0 equiv, finely ground).
      
  • Solvent & Atmosphere:

    • Add 1,4-Dioxane (0.2 M concentration).

    • Add Water (degassed, 5:1 Dioxane:Water ratio). Strict deoxygenation is required.

    • Seal and purge with Argon for 5 minutes.

  • Reaction:

    • Heat to 80°C for 4-12 hours.

    • Monitor: Check LCMS at 1 hour. If C-Cl insertion is observed (M+Ar mass), lower temp to 60°C.

  • Workup:

    • Filter through Celite (to remove Pd).

    • Dilute with EtOAc, wash with brine.

    • Critical: Do not use basic aqueous washes (like NaOH) during workup to protect the chloromethyl group.

Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue BlackPpt Black Precipitate? Issue->BlackPpt WrongProd Wrong Product Mass? BlackPpt->WrongProd No LigandFix Sol: Switch to XPhos (Prevent N-Coordination) BlackPpt->LigandFix Yes BaseFix Sol: Switch to K3PO4 (Prevent CH2Cl Attack) WrongProd->BaseFix Mass = M+OH/OR TempFix Sol: Lower Temp <80C (Prevent C-Cl Insertion) WrongProd->TempFix Mass = Dimer/Ar-Ar

Caption: Diagnostic flow for resolving common reaction failures.

References

  • BenchChem. (2025).[3][4][6][7] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • National Institutes of Health (NIH). (2009). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry: Ligand Selection. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanisms and Ligand Effects. Retrieved from

Sources

Validation & Comparative

Mastering Purity Analysis of Trifluoromethyl Pyridines: The Core-Shell PFP Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Topic: HPLC Method Development for Trifluoromethyl Pyridines (TFMPs)

Executive Summary: The Fluorine Challenge

Trifluoromethyl pyridines (TFMPs) are pivotal building blocks in modern agrochemical and pharmaceutical synthesis, imparting metabolic stability and lipophilicity to drug candidates.[1] However, their synthesis—often involving radical chlorination-fluorination of picolines—generates complex mixtures of positional isomers (e.g., 2- vs. 3- vs. 4-substituted) and halo-substituted byproducts that are notoriously difficult to separate.[2]

Standard C18 alkyl phases often fail to resolve these isomers because the hydrophobic differences between a 2-CF3 and a 3-CF3 substitution are negligible.[2] This guide objectively compares the industry-standard C18 Fully Porous workflow against the high-performance alternative: Core-Shell Pentafluorophenyl (PFP) Phases .[2]

The Verdict: For TFMP purity analysis, Core-Shell PFP columns provide superior resolution (


) compared to C18, driven by orthogonal separation mechanisms ( 

-

and dipole-dipole interactions) rather than simple hydrophobicity.[2]

Comparative Study: C18 vs. PFP Performance

The Test Case: Isomeric Separation of Chlorinated TFMPs

A common synthetic route for 2-chloro-5-(trifluoromethyl)pyridine (a key intermediate for herbicides like Fluazifop) produces significant amounts of the 2-chloro-3-(trifluoromethyl)pyridine isomer.[2]

Analytes:

  • Target: 2-Chloro-5-(trifluoromethyl)pyridine[2][3][4]

  • Critical Impurity: 2-Chloro-3-(trifluoromethyl)pyridine (Positional Isomer)[2]

  • Starting Material: 3-(Trifluoromethyl)pyridine

Performance Data

The following data summarizes a head-to-head comparison under identical mobile phase conditions (Isocratic 60:40 MeOH:Water, 0.1% Formic Acid).

MetricStandard Alternative (C18 Fully Porous, 5µm)The Solution (Core-Shell PFP, 2.7µm)
Separation Mechanism Hydrophobicity (Dispersive)Hydrophobicity +

-

+ Dipole-Dipole + Shape Selectivity
Resolution (

) Isomers
0.8 (Co-elution)3.2 (Baseline Resolved)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Sharp peak shape)
Elution Order Random/MixedPredictable (based on electron density)
Analysis Time 12.5 min6.0 min
Why C18 Fails

The C18 phase relies almost exclusively on hydrophobic expulsion from the mobile phase. Since the isomeric TFMPs have identical molecular weights and nearly identical LogP values (~2.2 - 2.7), the C18 phase cannot "see" the difference in the fluorine atom's position on the pyridine ring.

Why PFP Succeeds

The Pentafluorophenyl phase introduces "Fluorophilic" Selectivity . The electron-deficient fluorine atoms on the PFP ring interact specifically with the electron-rich regions of the pyridine analytes.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring engages in stacking interactions with the aromatic pyridine ring.[2]
  • Dipole-Dipole: The strong dipole of the C-F bond in the analyte interacts with the rigid PFP ligand.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of a CF3 group in the ortho (3-position) vs. meta (5-position) relative to the chlorine.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the two phases.

G Start Method Development: Trifluoromethyl Pyridines CheckStruct Analyze Structure: Are there positional isomers? Start->CheckStruct NoIsomers No Isomers: Standard Hydrophobicity CheckStruct->NoIsomers No YesIsomers Yes (e.g., 2- vs 3-CF3): Requires Shape/Electronic Selectivity CheckStruct->YesIsomers Yes C18Path Select C18 Column NoIsomers->C18Path YesIsomers->C18Path Avoid PFPPath Select Core-Shell PFP Column YesIsomers->PFPPath Recommended ResultC18 Result: Co-elution (Hydrophobic interaction only) C18Path->ResultC18 ResultPFP Result: High Resolution (Pi-Pi + Dipole + Shape Selectivity) PFPPath->ResultPFP

Caption: Decision tree highlighting the necessity of PFP phases when positional isomers are present.

Method Development Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, follow this step-by-step protocol. This system is designed to be self-validating; if Step 2 fails, the protocol redirects you before wasting time on validation.

Step 1: Mobile Phase Selection (The "Methanol Effect")

Unlike C18 chromatography where Acetonitrile (ACN) is the default, Methanol (MeOH) is preferred for PFP separations of fluorinated aromatics.

  • Reasoning: ACN is a dipole-aprotic solvent that can interfere with the dipole-dipole interactions between the analyte and the PFP phase. MeOH (protic) enhances these specific intermolecular forces.[2]

Step 2: Screening Gradient (The "Go/No-Go" Step)

Column: Core-Shell PFP (e.g., Kinetex PFP or Ascentis Express F5), 100 x 4.6 mm, 2.7 µm.[2] Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).[2] Mobile Phase B: Methanol.[2][5][6] Gradient: 5% B to 95% B over 10 minutes.

  • Validation Check:

    • If Target Peak Resolution < 1.5: Switch Mobile Phase B to Acetonitrile to check for steric selectivity changes.

    • If Tailing > 1.5: The pyridine nitrogen is interacting with silanols. Increase buffer strength to 20mM or add 0.1% TFA (Trifluoroacetic acid) to ion-pair and mask silanols.[2]

Step 3: Optimization & pH Control

Trifluoromethyl pyridines are weak bases.[2] The electron-withdrawing CF3 group lowers the pKa of the pyridine nitrogen (typically pKa 2.0–3.0).

  • Low pH (pH ~2-3): Ensures the pyridine is fully protonated.[2] While this might reduce retention on C18, on PFP phases, the charged nitrogen can engage in cation-pi interactions with the electron-rich aromatic rings of the stationary phase (if using Phenyl-Hexyl) or specific electrostatic interactions with the PFP ring.

  • Protocol: Maintain pH < 3.0 using Formic Acid or TFA.[2] Avoid neutral pH where the analyte may exist as a mixture of species, causing peak broadening.

References

  • Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity."[2] Fortis Technologies Application Notes. Link

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-Mod Technical Resources. Link

  • Przybyciel, M. "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 2006. Link

  • Hanif, M., et al. "Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil."[5] Current Pharmaceutical Analysis, 2017. Link

  • National Center for Biotechnology Information. "2-Chloro-3-(trifluoromethyl)pyridine Compound Summary." PubChem. Link

Sources

Mass Spectrometry Fragmentation Patterns of Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated pyridines are ubiquitous intermediates in the synthesis of agrochemicals and pharmaceuticals, serving as the core scaffold for countless kinase inhibitors and GPCR ligands. Their structural elucidation via Mass Spectrometry (MS) is critical for validating synthetic pathways and identifying impurities.

This guide provides a technical comparison of fragmentation behaviors across fluorinated, chlorinated, brominated, and iodinated pyridine intermediates. Unlike simple aromatics, the electron-deficient nitrogen atom in the pyridine ring introduces unique fragmentation channels—specifically the competitive loss of Hydrogen Cyanide (HCN) versus the halogen radical. This document synthesizes mechanistic insights with practical experimental protocols to aid in the rapid identification of these compounds.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the observed fragmentation landscape. For halogenated pyridines, the dichotomy between Electron Ionization (EI) and Electrospray Ionization (ESI) is pronounced.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric Field)
Dominant Species Fragment Ions (Structural Fingerprint)

(Molecular Ion)
Halogen Behavior Radical cleavage (

bond break) is common.
Halogen often remains intact; adduct formation (

,

) is common.
Best For Structural Elucidation & Library MatchingQuantitation & Purity Profiling
Key Limitation Molecular ion (

) may be weak for Iodo-pyridines due to rapid fragmentation.
Poor fragmentation requires MS/MS (CID) for structural data.

Expert Insight: For initial structural characterization of intermediates, EI is superior because the fragmentation pattern provides a definitive "fingerprint" of the halogen position. ESI should be reserved for LC-MS monitoring of reaction progress where soft ionization preserves the molecular weight information.

Fragmentation Mechanics by Halogen Type

The fragmentation of halogenated pyridines is a competition between two primary pathways:

  • Ring Fragmentation: Loss of neutral HCN (27 Da) from the pyridine ring.

  • Substituent Cleavage: Loss of the halogen radical (

    
    ) or acid (
    
    
    
    ).

This competition is governed by the Carbon-Halogen (


) bond dissociation energy (BDE).
Fluorinated Pyridines (The "Hard" Bond)
  • Bond Strength: C-F (~485 kJ/mol) is stronger than the C-H and C-C bonds of the ring.

  • Mechanism: Direct loss of the Fluorine radical (

    
    ) is energetically unfavorable and rare.
    
  • Dominant Pathway: The molecular ion typically undergoes ring opening first, leading to the loss of HCN (

    
    ). The fluorine atom often remains attached to the resulting acyclic fragment.
    
  • Diagnostic: Look for

    
     and 
    
    
    
    .
Chlorinated & Brominated Pyridines (The "Isotope" Class)
  • Bond Strength: Intermediate. C-Cl (~327 kJ/mol) and C-Br (~285 kJ/mol).

  • Mechanism: These exhibit a "mixed" behavior.

    • Chlorine: Often loses HCN first (

      
      ), retaining the Cl atom (and its isotope pattern) in the fragment.
      
    • Bromine: The C-Br bond is weak enough that direct loss of

      
       (
      
      
      
      competes effectively with HCN loss.
  • Isotope Fingerprint:

    • Cl: Distinct 3:1 ratio (

      
      ) in both the parent and daughter ions.
      
    • Br: Distinct 1:1 ratio (

      
      ).[1][2]
      
Iodinated Pyridines (The "Weak" Bond)
  • Bond Strength: C-I (~213 kJ/mol) is very weak.

  • Mechanism: The dominant pathway is the immediate loss of the Iodine radical (

    
    ).
    
  • Dominant Pathway: The base peak is frequently the pyridyl cation (

    
    ), which subsequently loses HCN.
    
  • Diagnostic: The molecular ion (

    
    ) is often of low intensity because the C-I bond breaks so easily in the source.
    

Positional Isomerism: The "Ortho" Effect

The position of the halogen relative to the ring nitrogen (2-, 3-, or 4-position) significantly alters fragmentation stability.

Isomer PositionMechanistic Characteristic
2-Halopyridine Proximity Effect: The halogen is adjacent to the Nitrogen lone pair. This destabilizes the C-X bond through electronic repulsion, often leading to enhanced halogen loss compared to 3- or 4-isomers.
3-Halopyridine Stability: The 3-position is electronically similar to a benzene ring (less influenced by the electron-withdrawing Nitrogen). These isomers often show the most intense molecular ions (

).
4-Halopyridine Symmetry: Fragmentation often mimics the 2-position but lacks the direct "ortho" interaction. Differentiation from the 2-isomer often requires analyzing the ratio of

to

.

Experimental Protocols

To replicate these patterns, the following self-validating protocol is recommended.

Sample Preparation (GC-MS Direct Injection)
  • Solvent: Dissolve 1 mg of intermediate in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol. Avoid acetone as it can form adducts.

  • Concentration: Dilute to ~10-50 µg/mL (ppm range) to prevent detector saturation which distorts isotope ratios.

  • Vial: Use deactivated glass vials to prevent catalytic decomposition of labile halides (especially iodides).

Instrument Parameters (Standard EI)
  • Source Temp: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).

  • Ionization Energy: 70 eV (Standard library matching energy).[3]

  • Scan Range: 35 - 300 m/z. Note: Start at 35 to capture HCl (36/38) or Cl (35/37) fragments if necessary, though typical scanning starts at 50.

  • Threshold: Set to 100 counts to filter noise but capture low-abundance isotope peaks.

Visualizations

Diagram 1: General Fragmentation Pathway of Halopyridines

This diagram illustrates the competitive pathways between ring cleavage (HCN loss) and substituent loss (Halogen cleavage).

HalopyridineFragmentation cluster_legend Bond Strength Influence M_Ion Molecular Ion [M]+• (Isotope Pattern Visible) Frag_HCN [M - HCN]+• (Ring Contraction) Halogen Retained M_Ion->Frag_HCN Loss of HCN (27 Da) Dominant for F, Cl Frag_X [M - X]+ (Pyridyl Cation) C5H4N+ M_Ion->Frag_X Loss of Halogen (X•) Dominant for I, Br Frag_HCN_X [M - HCN - X]+ (Pyridyne-like Cation) Frag_HCN->Frag_HCN_X Loss of X• Frag_X_HCN [C4H3]+ (Ring Fragmentation) Frag_X->Frag_X_HCN Loss of HCN Legend Strong Bond (F) -> HCN Loss First Weak Bond (I) -> Halogen Loss First

Caption: Competitive fragmentation pathways for halopyridines. The preferred route depends on the C-X bond strength relative to the ring stability.

Diagram 2: Isomer Differentiation Logic Tree

A logical workflow for distinguishing 2-, 3-, and 4-halopyridines based on spectral data.

IsomerLogic Start Analyze Mass Spectrum (EI 70eV) Check_X Identify Halogen (Isotope Pattern) Start->Check_X Check_Loss Compare Intensity: [M-X]+ vs [M-HCN]+ Check_X->Check_Loss Result_2 High [M-X]+ (Ortho Effect) Check_Loss->Result_2 [M-X] is Base Peak (Especially Br/I) Result_3 High Molecular Ion Low Fragmentation Check_Loss->Result_3 M+ is Base Peak (Stable) Result_4 Mixed Pattern (Requires Reference) Check_Loss->Result_4 Intermediate

Caption: Decision logic for differentiating positional isomers based on relative ion intensities.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Bromopyridine. National Institute of Standards and Technology. Available at: [Link]

  • Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behavior of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

Sources

Validating structural integrity of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine post-reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine represents a "linchpin" intermediate. Its trifluoromethyl group (


) modulates lipophilicity and metabolic stability, while the chloromethyl handle (

) and bromo-group serve as orthogonal vectors for fragment coupling.

However, this scaffold presents a dual challenge: chemical instability (hydrolysis of the benzylic-like chloride) and regioisomeric ambiguity (difficulty distinguishing the 2,3,4-substitution pattern from 2,3,6- or 2,4,5-isomers using standard 1D NMR).

This guide compares the industry-standard "Rapid QC" approach against a "Definitive Structural Integrity" protocol. We demonstrate why standard methods frequently yield false positives and provide a self-validating workflow to ensure your building block is synthesis-ready.

Critical Vulnerabilities & The "Standard" Trap

Before comparing methodologies, we must define the failure modes specific to this molecule.

A. The Hydrolysis Trap

The 4-chloromethyl moiety is highly reactive. Upon exposure to ambient moisture or protic HPLC solvents, it hydrolyzes to the alcohol (4-hydroxymethyl analog).

  • Risk: Standard LCMS using water/acetonitrile gradients often hydrolyzes the compound on-column, leading to confusing mass spectra (M+H observed for alcohol, not chloride).

B. The Regioisomer Blindspot

Synthesizing polysubstituted pyridines often produces regioisomers (e.g., swapping the


 and 

positions).
  • Risk: 1H NMR alone is insufficient. The aromatic region contains only two protons (H5 and H6). In many regioisomers, these appear as similar doublets, making assignment by splitting pattern alone impossible.

Comparative Analysis: Rapid QC vs. Definitive Integrity

We evaluated two validation workflows. Method A represents the typical high-throughput QC process. Method B is the optimized protocol for high-value intermediates.

Table 1: Performance Comparison of Validation Methods
FeatureMethod A: Standard Rapid QCMethod B: Integrated Structural Integrity (ISI)
Primary Detectors LC-MS (ESI+), 1H NMR (DMSO-

)
GC-MS (CI), 1H/19F/13C NMR (CDCl3), NOE
Sample Prep Wet solvents (MeOH/H2O)Anhydrous, Aprotic solvents (DCM, CDCl3)
Hydrolysis Detection Poor. Often induces hydrolysis during analysis.Excellent. Detects <1% alcohol impurity.
Regioisomer Confirmation Fail. Cannot distinguish 2,3,4- from 2,4,3- patterns.Pass. Confirmed via 19F-1H NOE or HMBC.
Throughput High (5 mins/sample)Moderate (45 mins/sample)
Confidence Level 60% (Risk of downstream failure)99.9% (Synthesis-ready)

Detailed Experimental Protocols

Method B: The Integrated Structural Integrity (ISI) Workflow

This protocol is designed to be self-validating. If the data does not align with the specific checkpoints, the material is rejected.

Step 1: Non-Destructive Purity Assay (Anhydrous)

Avoid standard LCMS due to on-column hydrolysis.

  • Technique: GC-MS (Chemical Ionization with Methane) or LC-MS with anhydrous acetonitrile/THF (no water modifier).

  • Expectation: Observe molecular ion for

    
    .
    
    • Target Mass: ~273/275 amu (Br/Cl isotope pattern is critical).

    • Failure Mode: If a peak at M-18 (loss of water) or M-Cl+OH is dominant, the material is already degraded.

Step 2: Multi-Nuclear NMR Characterization

Solvent: Use


  (dried over activated molecular sieves). Avoid DMSO-

as it is hygroscopic and accelerates chloride displacement.

A. 1H NMR (400 MHz+):

  • Diagnostic Signal 1:

    
     singlet. Expected range: 
    
    
    
    4.5 – 4.8 ppm.
    • Validation: If this peak shifts upfield to ~4.2 ppm, it indicates hydrolysis (

      
      ).
      
  • Diagnostic Signal 2: Aromatic Doublets (H5, H6).

    • H6 (adjacent to N) is typically deshielded (

      
       ~8.3-8.6 ppm).
      
    • H5 is shielded relative to H6 (

      
       ~7.4-7.7 ppm).
      
    • Coupling:

      
       Hz (typical for vicinal pyridine protons).
      

B. 19F NMR (376 MHz+):

  • Signal: Singlet at

    
     -60 to -64 ppm.
    
  • Purity Check: Look for small side-peaks. A second singlet often indicates a regioisomer where

    
     is at position 2 or 4.
    

C. The "Golden Key": 1D NOE Difference (Regiochemistry Proof) This is the only way to prove the


 is at position 3 and 

is at position 4 without X-ray crystallography.
  • Irradiate the

    
     singlet  (~4.6 ppm).
    
  • Observe:

    • Strong NOE enhancement at H5 (the aromatic proton neighbor).

    • NO NOE enhancement at the

      
       signal (fluorine is too far if structure is correct).
      
  • Irradiate the

    
     signal  (using 19F-1H HOESY or heteronuclear decoupling if available, otherwise infer from lack of H5 interaction).
    
    • Logic: If the structure were swapped (e.g.,

      
       at pos 4), irradiating 
      
      
      
      would enhance H5.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this scaffold, highlighting the critical "Go/No-Go" checkpoints.

ValidationWorkflow Start Crude/Purchased Material Solubility Dissolve in Anhydrous CDCl3 (Dry Sieves) Start->Solubility HNMR 1H NMR Screening Solubility->HNMR Check1 CH2 Peak Position? HNMR->Check1 Hydrolysis FAIL: Hydrolysis Detected (CH2-OH present) Check1->Hydrolysis  ~4.2 ppm (Upfield) FNMR 19F NMR & NOE Check1->FNMR  ~4.6 ppm (Expected) Check2 NOE: CH2 -> H5? FNMR->Check2 RegioFail FAIL: Regioisomer (Incorrect Substitution) Check2->RegioFail  No Enhancement Final PASS: Validated Structure Ready for Synthesis Check2->Final  Strong Enhancement

Figure 1: Decision tree for validating this compound integrity.

Degradation Pathway Visualization

Understanding how the molecule fails is crucial for troubleshooting.

Degradation Reactant Target Molecule (-CH2Cl) Intermediate Transition State (Cl displacement) Reactant->Intermediate  Hydrolysis Water + H2O / H+ Product Impurity: Alcohol (-CH2OH) Intermediate->Product Dimer Impurity: Ether Dimer (R-CH2-O-CH2-R) Product->Dimer  Condensation (High Conc.)

Figure 2: Primary degradation pathways. Note that dimerization can occur during prolonged storage.

Scientific Rationale & Causality

Why Anhydrous ?

Protic solvents like Methanol-


 or wet DMSO-

can interact with the highly electrophilic chloromethyl group.

treated with basic alumina or molecular sieves prevents acid-catalyzed hydrolysis during the NMR acquisition, providing a snapshot of the material's actual state, not an artifact of the analysis.
The NOE Logic

In the target structure, the 4-chloromethyl group is spatially proximal to the 5-H proton. The 3-trifluoromethyl group is bulky and lacks protons for NOE interaction.

  • Scenario A (Correct): Irradiation of

    
     enhances H5.
    
  • Scenario B (Isomer 2-Br, 3-CH2Cl, 4-CF3): Irradiation of

    
     would likely enhance both H4 (if present) or show different coupling constants.
    
  • Scenario C (Isomer 2-Br, 3-H, 4-CF3, 5-CH2Cl): The coupling constant between the aromatic protons would change from vicinal (~5Hz) to para (~0-2Hz) or meta (~2Hz), which is immediately visible in the 1H spectrum.

References

  • Schlosser, M., et al. "Regioselective derivatization of chloropyridines." European Journal of Organic Chemistry, 2022. (Contextual grounding on pyridine functionalization).

  • Sigma-Aldrich. "4-(Chloromethyl)pyridine hydrochloride Product Specification." (Stability data for chloromethyl pyridine class).

  • Santa Cruz Biotechnology. "Synthesis Reagents: 4-(Chloromethyl)pyridine hydrochloride."[1] (Handling and storage protocols).

  • Reich, H. J. "H-F Coupling Constants and Chemical Shifts." University of Wisconsin-Madison NMR Database.

Sources

Spectroscopic analysis of 3-trifluoromethyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Analysis of 3-Trifluoromethyl Pyridine Derivatives: A Comparative Technical Guide

Executive Summary: The Strategic Value of the 3- Motif

In the high-stakes arena of medicinal chemistry and agrochemical development, the trifluoromethyl (


) group is a "magic methyl" surrogate—enhancing metabolic stability, lipophilicity, and bioavailability. Among these, 3-trifluoromethyl pyridine (3-TFMP)  derivatives occupy a privileged chemical space, serving as core scaffolds in blockbuster drugs (e.g., HIV protease inhibitors) and herbicides (e.g., Fluazifop).

However, the synthesis of these derivatives often involves non-selective radical trifluoromethylation or cyclization, frequently yielding mixtures of 2-, 3-, and 4-isomers. Differentiation is critical: the biological activity of the 3-isomer often diverges sharply from its regioisomers due to differing electronic vectors and steric profiles.

This guide provides a rigorous, data-driven framework for the spectroscopic identification and validation of 3-TFMP derivatives, contrasting them with their 2- and 4-isomers using


 NMR, MS, and IR.

Comparative Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR): The Gold Standard

While


 NMR is standard, 

NMR
is the definitive tool for resolving trifluoromethyl pyridine isomers due to its wide chemical shift dispersion and sensitivity to the electronic environment of the ring nitrogen.

Table 1: Comparative NMR Chemical Shifts (in


) 
Isomer

Shift (

, ppm)*

Ring Coupling (

)

(

Quartet)
Electronic Environment Note
3-TFMP -62.0 to -63.0 ~0.5 - 1.5 Hz (Long range)

126 ppm (

Hz)

is meta to electron-withdrawing Nitrogen.
2-TFMP -67.5 to -68.5 ~1.0 - 2.0 Hz

148 ppm (

Hz)

is ortho to Nitrogen (Shielding effect).
4-TFMP -64.0 to -65.5 ~1.0 Hz

138 ppm (

Hz)

is para to Nitrogen.

*Note: Shifts are referenced to


 (0 ppm). Values may drift 

0.5 ppm depending on concentration and substitution patterns, but the relative order (2-TFMP most upfield) remains consistent.

Expert Insight: The 2-position is significantly shielded (more negative ppm) relative to the 3-position. This 5-6 ppm difference is diagnostic. In a crude reaction mixture containing both isomers, you will see two distinct singlets: the 2-isomer upfield ( -68 ppm) and the 3-isomer downfield (~ -62 ppm).

B. Mass Spectrometry: Fragmentation Fingerprints

While all isomers show a molecular ion (


), their fragmentation pathways differ due to the proximity of the ring nitrogen.
  • Common Pathway: Loss of the

    
     radical (
    
    
    
    ) is the dominant high-energy pathway for all isomers.
  • 3-TFMP Specifics: The 3-isomer often yields a more stable pyridinyl cation compared to the 2-isomer, which can undergo complex rearrangements (e.g., elimination of

    
     involving the ring nitrogen) more readily due to the ortho effect.
    
C. Infrared Spectroscopy (IR)
  • C-F Stretching: Strong, broad bands in the 1100–1350 cm⁻¹ region.

  • Ring Breathing: The heavy

    
     group perturbs the pyridine ring breathing mode, shifting it from ~990 cm⁻¹ (unsubstituted) to ~1010–1035 cm⁻¹ .
    

Visualization: Structural Elucidation Workflows

Diagram 1: Isomer Differentiation Logic Flow

This decision tree guides the analyst through the rapid identification of the 3-isomer from a crude mixture.

IsomerID Start Crude Reaction Mixture (Suspected TFMP Isomers) F19_NMR Step 1: Acquire 19F NMR (Solvent: CDCl3, Ref: CFCl3) Start->F19_NMR Check_Shift Analyze Chemical Shift (δ) F19_NMR->Check_Shift Res_2 Signal at -68 ppm (Upfield) Check_Shift->Res_2 High Shielding Res_3 Signal at -62 ppm (Downfield) Check_Shift->Res_3 Low Shielding Res_4 Signal at -65 ppm (Intermediate) Check_Shift->Res_4 Med Shielding Identify_2 Identify: 2-TFMP (Ortho-isomer) Res_2->Identify_2 Identify_3 Identify: 3-TFMP (Meta-isomer / Target) Res_3->Identify_3 Identify_4 Identify: 4-TFMP (Para-isomer) Res_4->Identify_4 Confirm_H1 Step 2: 1H NMR Confirmation Check Coupling Pattern Identify_3->Confirm_H1 Validate

Caption: Logic flow for differentiating Trifluoromethylpyridine regioisomers using


 NMR chemical shifts.
Diagram 2: Mass Spectrometry Fragmentation Pathway

Mechanistic view of the primary fragmentation events for 3-TFMP.

MS_Frag M_Ion Molecular Ion [M]+ (m/z = X) Frag_CF3 Loss of •CF3 (Alpha-cleavage) M_Ion->Frag_CF3 -69 Da Ion_Pyridinyl Pyridinyl Cation [M-69]+ (m/z = X-69) Frag_CF3->Ion_Pyridinyl Frag_HCN Loss of HCN (Ring Contraction) Ion_Pyridinyl->Frag_HCN -27 Da Ion_Final Fragment Ion (m/z = X-96) Frag_HCN->Ion_Final

Caption: Primary fragmentation pathway of 3-TFMP in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Self-Validating qNMR

Objective: To quantitatively determine the ratio of 3-TFMP in a mixture of isomers.

Principle:


 nuclei have long longitudinal relaxation times (

). Standard proton parameters (1-second delay) will lead to signal saturation and inaccurate integration. This protocol ensures >99% magnetization recovery.

Materials:

  • Solvent:

    
     (Neutralized with basic alumina to prevent acid-catalyzed exchange).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Chosen for its proximity to the target signals without overlap.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve ~10 mg of crude sample in 0.6 mL

      
      .
      
    • Add exactly 10

      
      L of Internal Standard.
      
    • Critical: Filter solution through a cotton plug into the NMR tube to remove paramagnetic particulates (iron dust) that broaden fluorine signals.

  • Instrument Setup (Acquisition):

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if analyzing protonated

      
       groups, though less critical for isolated 
      
      
      
      ).
    • Spectral Width: 200 ppm (centered at -100 ppm).

    • Relaxation Delay (

      
      ):  Set to 10 seconds .
      
      • Why? Fluorine

        
         can range from 2-5 seconds. 
        
        
        
        is required for quantitative accuracy.
    • Scans: 64 (High S/N required for integration).

  • Processing & Validation:

    • Phase correction: Manual (Autophase often fails with broad baseline rolls in

      
      ).
      
    • Self-Check: Integrate the Internal Standard (set to 1.00). If the 3-TFMP peak (-62 ppm) has a line width at half-height (

      
      ) > 5 Hz, the sample may contain paramagnetic impurities or is too concentrated.
      

References

  • RSC Publishing. (2014). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions. Link

  • Vertex AI Search / NIH. (2007). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Link

  • SpectraBase. (2025). 2-(Trifluoromethyl)pyridine 19F NMR Chemical Shifts. Wiley Science Solutions. Link

  • Royal Society of Chemistry. (2018). Supporting Information: Regioselective synthesis of trifluoromethylated pyridines. Link

  • BenchChem. (2025).[1] Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. Link

Sources

Safety Operating Guide

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Immediate Action Required: This compound is a poly-halogenated alkylating agent . It poses dual risks: acute reactivity (due to the chloromethyl group) and combustion toxicity (due to the trifluoromethyl and bromo groups). Do not dispose of via drain or standard trash.

  • Chemical Name: 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine[1]

  • CAS Number: 1211586-74-5 (Representative for this specific isomer class; verify specific lot CoA).[1]

  • Waste Classification: Halogenated Organic / Corrosive / Toxic.

  • Critical Hazard: Lachrymator & Alkylating Agent. The 4-chloromethyl moiety is highly electrophilic and can alkylate DNA/proteins.

Mechanistic Safety: The "Why" Behind the Protocol

To ensure safety, we must understand the causality of the molecule's reactivity.[1] This is not just "waste"; it is a reactive intermediate.

A. The Chloromethyl Moiety (-CH₂Cl) – The Immediate Threat
  • Mechanism: This group is a benzylic-like halide. The pyridine nitrogen electron-withdrawal makes the methylene carbon highly electrophilic.

  • Risk: It reacts violently with nucleophiles (water, alcohols, amines).[1] Hydrolysis releases Hydrochloric Acid (HCl) and generates the corresponding alcohol.

  • Disposal Implication: Waste streams must be anhydrous to prevent pressure buildup (exothermic hydrolysis) in waste drums.

B. The Trifluoromethyl Group (-CF₃) – The Incineration Challenge
  • Mechanism: The C-F bond is one of the strongest in organic chemistry.

  • Risk: Standard incineration (800°C) may fail to mineralize this group completely, potentially releasing perfluorocarbons (PFCs).[1] Complete combustion releases Hydrofluoric Acid (HF) .

  • Disposal Implication: Requires High-Temperature Incineration (>1100°C) with specific alkaline scrubbing systems to capture HF.

Pre-Disposal: Segregation & Storage[1]

Before the waste leaves your bench, it must be stabilized.[1][2]

ParameterSpecificationScientific Rationale
Container Material Glass (Amber) or HDPE Avoid metal cans.[1] The chloromethyl group can corrode metal; residual HCl from hydrolysis will degrade steel.
Segregation Halogenated Organics Do NOT mix with strong bases (exothermic polymerization risk) or oxidizers.
Headspace 20% Minimum Allows for expansion if minor hydrolysis occurs, preventing container rupture.[1]
Labeling "Halogenated - Lachrymator" Alerts downstream handlers to the tear-gas potential of the chloromethyl group.

Operational Workflow: Disposal Decision Tree

This self-validating workflow ensures the material ends up in the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Pure or in Solution? Start->StateCheck PureSolid Pure Solid / Stock StateCheck->PureSolid Solid Solution Dilute Solution StateCheck->Solution Liquid Pack Lab Pack (Drumming) Code: D002 (Corrosive) / U-Listed PureSolid->Pack Double Bag & Box SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck StreamA Stream A: High-BTU Halogenated Waste SolventCheck->StreamA Yes (DCM/CHCl3) StreamB Stream B: Mixed Organic (Segregated Halogenated) SolventCheck->StreamB No (EtOAc/Hexane) StreamA->Pack StreamB->Pack Destruction Destruction Method: Rotary Kiln Incineration (>1100°C) + Scrubber Pack->Destruction Ship to TSD Facility

Figure 1: Decision matrix for segregating BCTP waste streams to ensure compatibility with high-temperature incineration protocols.

Emergency Response: Spill Protocol

CRITICAL WARNING: Do NOT use water to clean up a spill of the pure solid. Water will hydrolyze the chloromethyl group, releasing HCl gas and potentially scattering the hazardous material.[1]

Step-by-Step Spill Management
  • Evacuate & Isolate: Clear the area immediately. The material is a lachrymator; respiratory distress may occur.

  • PPE Upgrade:

    • Respiratory: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Skin: Double nitrile gloves or Silver Shield® laminate gloves (standard latex is permeable to benzyl chloride analogs).

  • Dry Containment:

    • Cover the spill with Vermiculite or Dry Sand .

    • Do not use paper towels (combustible and reactive).

  • Neutralization (Optional - Only for Trained Personnel):

    • If available, use a specialized solvent-based neutralizer (e.g., dilute ammonia in isopropanol) only if you have a fume extraction snorkel available, as this generates heat and fumes.[1]

    • Preferred: Scoop dry absorbed material into a wide-mouth jar.

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with a 5% Sodium Bicarbonate solution to neutralize trace acidity and hydrolyze remaining alkylating residues.[1]

SpillResponse Spill SPILL INCIDENT Assess 1. Assess Volume & Form (Solid/Liq) Spill->Assess PPE 2. PPE: OV/AG Mask + Double Nitrile Assess->PPE Absorb 3. Dry Absorb (Vermiculite/Sand) NO WATER PPE->Absorb Collect 4. Collect into Sealable Jar Absorb->Collect Decon 5. Surface Decon: 5% NaHCO3 Wash Collect->Decon

Figure 2: Dry-method spill response to prevent hydrolysis-induced dispersion.

Regulatory & Compliance (RCRA)

In the United States, this material falls under specific RCRA (Resource Conservation and Recovery Act) characteristic codes due to its reactivity and toxicity.

  • Characteristic Codes:

    • D002 (Corrosive): If the waste is aqueous and pH < 2 (likely due to hydrolysis).

    • D003 (Reactive): Potential classification if the chloromethyl group is deemed capable of generating toxic gases with water.

  • Destruction Certificate: Ensure your waste hauler provides a Certificate of Destruction verifying incineration at a facility permitted for halogenated organics .

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-(trifluoromethyl)pyridine (Analogous Structure). Retrieved from [1]

  • U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl Substances. Retrieved from [1]

  • ChemicalBook. (2025).[3] 2-(Chloromethyl)pyridine Safety & Handling. Retrieved from [1][4]

  • American Chemical Society. (2017). Recyclable Trifluoromethylation Reagents & Incineration Protocols. J. Am. Chem. Soc. Retrieved from [1]

Sources

Personal Protective Equipment & Handling Strategy: 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine is not a standard reagent; it is a poly-functionalized building block combining the acute reactivity of an alkylating agent with the lipophilicity of a fluorinated heterocycle.

The Critical Hazard: The chloromethyl (-CH₂Cl) moiety at the 4-position is highly reactive. Structurally analogous to benzyl chloride, it acts as a potent lachrymator and alkylating agent . It can cause delayed, severe chemical burns and permanent eye damage. Standard laboratory nitrile gloves provide insufficient protection against the neat compound.

Immediate Action Required:

  • Handling: All manipulations must occur within a certified chemical fume hood.

  • Gloves: Use Silver Shield/4H® (Laminate) or Viton® for handling the neat solid/oil. Standard nitrile is for splash protection only.

  • Inhalation: Zero-tolerance for open-bench weighing.

Chemical Hazard Intelligence (Risk Assessment)

As a Senior Application Scientist, I interpret the Safety Data Sheet (SDS) not just as a list of rules, but as a map of molecular reactivity.

The "Dual-Threat" Profile
  • The Alkylator (Chloromethyl group): This group is susceptible to nucleophilic attack (by DNA/proteins), making it a potential mutagen and a severe vesicant (blister agent). Upon contact with moisture (sweat/mucous membranes), it hydrolyzes to release Hydrochloric Acid (HCl) , causing immediate irritation.

  • The Lipophile (Trifluoromethyl group): This group increases the compound's ability to penetrate the lipid bilayer of the skin, potentially accelerating systemic absorption of the toxic pyridine core.

GHS Classification Summary
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.DANGER
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[1][2]WARNING
STOT - Single Exposure 3 H335: May cause respiratory irritation.[1][3]WARNING
Eye Damage 1 H318: Causes serious eye damage.[1][4]DANGER

PPE Architecture: The Layered Defense

Do not rely on a single barrier. Use a "redundant layer" approach.

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Chlorinated benzylic-type carbons (like the chloromethyl group here) permeate thin nitrile rubber (< 6 mil) in under 15 minutes .

ApplicationPrimary Glove LayerSecondary (Inner) LayerRationale
Handling Neat Compound (Weighing, Transfer)Silver Shield / 4H® (Laminate) or Viton® 4 mil Nitrile (for comfort)Laminates provide >480 min breakthrough time against chlorinated organics.
Dilute Solutions (< 0.1 M)Double-gloved Nitrile (Total thickness > 8 mil)N/AChange immediately upon splash. The solvent (e.g., DCM) often drives permeation.
Glassware Cleanup Heavy Duty Neoprene NitrilePhysical abrasion resistance + chemical barrier.
B. Respiratory & Body Protection[2][3][4][5][6]
  • Respiratory:

    • Primary: Fume hood with face velocity 80–100 fpm.

    • Secondary (Spill Cleanup Only): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. The "Acid Gas" component is vital due to potential HCl generation.

  • Body:

    • Standard cotton lab coat is insufficient for corrosive alkylators.

    • Requirement: Wear a Tyvek® or chemically resistant apron over the lab coat during transfer steps.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are not acceptable due to the lachrymatory vapor risk.

Operational Workflow: Protocol & Logic

This workflow minimizes static discharge (common with fluorinated solids) and exposure.

HandlingProtocol cluster_emergency Emergency Loop Start Start: Reagent Retrieval PPE_Check PPE Verification: Laminate Gloves + Goggles + Apron Start->PPE_Check Weighing Weighing Protocol: Inside Hood ONLY Use Antistatic Gun PPE_Check->Weighing Solubilization Solubilization: Add Solvent (DCM/THF) Dissolve Immediately Weighing->Solubilization Minimize Dust Reaction Reaction Setup: Closed Vessel Vent to Scrubber if Heating Solubilization->Reaction Cleanup Decontamination: Rinse Glassware with 5% Methanolic KOH (Quench) Reaction->Cleanup Waste Disposal: Halogenated Waste Stream Cleanup->Waste Spill Spill Detected Evac Evacuate Area (Lachrymator Risk) Spill->Evac Absorb Absorb with Vermiculite/Sand Evac->Absorb Absorb->Waste

Figure 1: Operational workflow for handling high-hazard alkylating pyridines. Note the specific quenching step during cleanup.

Step-by-Step Methodology
  • Preparation:

    • Check fume hood certification.

    • Place a disposable absorbent pad (benchkote) in the hood work area.

    • Static Control: Fluorinated compounds often carry high static charges, causing "fly-away" powder. Use an ionizing fan or antistatic gun before opening the vial.

  • Weighing (The Highest Risk Step):

    • Never weigh on an open bench.

    • If the balance is outside the hood, use the "Secondary Container Method" :

      • Tare a vial with cap inside the hood.

      • Add reagent.[5][6] Cap tightly.

      • Transport to balance in a secondary bin. Weigh.

      • Return to hood to adjust mass.

  • Reaction & Quenching:

    • Quenching the Reagent: Before washing glassware, rinse with a dilute nucleophile (e.g., 5% KOH in Methanol or simple aqueous ammonia) to chemically destroy the reactive chloromethyl group. This converts the alkylator into a less toxic ether or amine.

    • Caution: This reaction is exothermic.

Waste Disposal & Decontamination[9][10][11][12][13][14]

Disposal Strategy: Do not mix with general organic waste if possible. This compound has a high halogen content (F, Cl, Br), which often incurs higher disposal costs and requires specific incineration protocols.[7]

Waste StreamContentsLabeling Requirement
Solid Waste Contaminated gloves, paper towels, weighing boats."Hazardous Debris: Halogenated Alkylating Agent"
Liquid Waste A Reaction mother liquors (DCM, THF, etc.)."Halogenated Organic Solvents + Toxic Pyridine"
Liquid Waste B Quench solutions (Basic methanol/water)."Basic Organic Waste (pH > 10)"

Spill Management:

  • Evacuate: If >500mg is spilled outside the hood, evacuate due to lachrymatory effects.

  • Do Not Use Water: Water may cause hydrolysis and release HCl gas.

  • Absorb: Use Vermiculite or dry sand.

  • Deactivate: Treat the spill area with a mild ammonia solution after bulk removal to neutralize residues.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories. OSHA 3404-11R. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Bromo-4-chloropyridine (Analogous Hazard Profile). [Link]

  • University of Illinois Urbana-Champaign (UIUC) DRS. (2023). Standard Operating Procedure: Halogenated Organic Liquids. [Link]

Sources

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